Anhydrite (Ca(SO4))
Description
Significance of Anhydrite in Geological Processes and Earth Systems
Anhydrite is a crucial rock-forming mineral, primarily found in sedimentary environments, particularly in evaporite deposits geology.comslb.com. These deposits form in sedimentary basins where large volumes of seawater have evaporated, leading to the precipitation of various minerals geology.combritannica.com. Anhydrite is commonly interbedded with halite, gypsum, and limestone in these formations, which can be hundreds of feet thick geology.comchemicalbook.com. The formation of anhydrite is favored over gypsum in solutions with an excess of sodium or potassium chloride at temperatures above 40°C (104°F) wikipedia.org.
The presence and transformation of anhydrite play a significant role in the dynamics of sedimentary basins. The conversion of gypsum to anhydrite occurs with burial and compaction, and the reverse process, the hydration of anhydrite to gypsum, happens with uplift and exposure to groundwater jsjgeology.net. This reversible transformation involves a significant volume change; the hydration of anhydrite to gypsum can lead to a volume increase of up to 62.7% in an open system, which can cause deformation and fracturing in surrounding rock units geology.commdpi.com. This process, known as gypsification, is a key factor in the structural geology of many sedimentary basins and can have implications for oil and gas exploration by affecting reservoir quality mdpi.comgeologyscience.com. Anhydrite also occurs in the cap rock of salt domes, in hydrothermal veins, and has been found in some igneous rocks wikipedia.orggeology.commineralexpert.org.
Table 1: Physical and Chemical Properties of Anhydrite
| Property | Value |
|---|---|
| Chemical Formula | CaSO₄ wikipedia.orggeologyscience.com |
| Crystal System | Orthorhombic wikipedia.org |
| Mohs Hardness | 3 to 3.5 uni-jena.degeology.com |
| Specific Gravity | 2.9 to 3.0 geology.combritannica.com |
| Cleavage | Perfect in three directions at right angles wikipedia.orggeology.com |
| Color | Colorless, white, bluish, grayish, reddish, violet, brown uni-jena.dewikipedia.org |
| Luster | Vitreous to pearly uni-jena.degeology.com |
| Streak | White uni-jena.degeologyscience.com |
| Solubility in Water | Sparingly soluble, about 2 g/L at 25°C uni-jena.de |
Relevance of Anhydrite in Engineering and Materials Science
The distinct properties of anhydrite lend themselves to a variety of applications in engineering and materials science. In the construction industry, it is a significant component in the production of Portland cement, where it helps control the setting time and improves the strength and durability of the final product geologyscience.comcsacement.com. Anhydrite can be used to produce anhydrite cement, which is created by heating natural anhydrite or gypsum to high temperatures and grinding it with an activator csacement.com. It is also used in the manufacturing of plaster, joint compound, wallboard, and other building materials geology.comchemicalbook.com. When used in self-leveling screeds, anhydrite offers better fluidity, dimensional stability, high mechanical strength, and excellent thermal conductivity compared to traditional cement ddfluor.comstandardchemicals.com.au.
Beyond construction, anhydrite serves various industrial purposes. In agriculture, it is used as a soil treatment, providing a source of calcium. Anhydrite is considered superior to gypsum for this purpose as it contains more calcium per ton due to the absence of water and has a higher solubility, allowing for quicker benefits to the soil geology.commineralexpert.org. Additionally, small amounts of anhydrite are utilized as drying agents in plaster, paint, and varnish geology.comchemicalbook.com. It has also been a source of sulfur for the production of sulfuric acid geology.comchemicalbook.com.
Synthetic anhydrite, a byproduct of industrial processes such as the production of hydrofluoric acid and flue-gas desulfurization, has found widespread use geology.comstandardchemicals.com.au. Initially considered a waste product, it is now often dried and used as a raw material for cement, plaster, and flooring, as well as a filler in plastics and paper products geology.comchemicalbook.com.
Table 2: Industrial Applications of Anhydrite
| Industry | Application |
|---|---|
| Construction | Production of Portland cement, plaster, joint compound, wallboard, and self-leveling screeds geology.comgeologyscience.comddfluor.com |
| Agriculture | Soil treatment to provide calcium geology.commineralexpert.org |
| Chemical | Source of sulfur for sulfuric acid production geology.comchemicalbook.com |
| Manufacturing | Drying agent in paints and varnishes; filler in plastics and paper geology.comchemicalbook.com |
Historical Perspectives on Anhydrite Research and Key Paradigms
The scientific study of anhydrite dates back to the late 18th century. It was first discovered in 1794 in a salt mine near Hall in Tirol, Austria wikipedia.orgmineralexpert.org. The mineral was named by Abraham Gottlob Werner in 1804, who recognized its defining characteristic: the absence of water of crystallization, in contrast to gypsum wikisource.org. Early names for the mineral included "muriacite" and "karstenite" wikisource.org.
A significant development in the industrial use of anhydrite was the Anhydrite Process, also known as the Müller-Kühne Process, developed for the production of sulfuric acid. This process, which also yielded Portland cement clinker as a by-product, became important in the 20th century, particularly in Britain cementkilns.co.uk. In this process, anhydrite replaces limestone in the cement raw mix, and under reducing conditions, sulfur dioxide is released instead of carbon dioxide cementkilns.co.uk. The sulfur dioxide is then converted into sulfuric acid. The first plant utilizing this process was operational by the end of 1929 cementkilns.co.uk. This process highlights a key paradigm in industrial chemistry: the utilization of a common mineral to produce two essential industrial commodities. Research into the hydration of anhydrite to gypsum has also been a long-standing area of investigation, with implications for both geological understanding and industrial applications, such as the production of gypsum plaster from anhydrite mdpi.comgoogle.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLKIZKRHDRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163856 | |
| Record name | Anhydrite (Ca(SO4)) | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-18-9, 14798-04-0, 23276-62-2 | |
| Record name | Calcium sulfate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anhydrite | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Calcium bisulfate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anhydrite (Ca(SO4)) | |
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| Record name | Anhydrite (Ca(SO4)) | |
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| Record name | Anhydrite (Ca(SO4)) | |
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| Record name | Sulfuric acid, calcium salt (2:1) | |
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Crystallographic and Structural Investigations of Anhydrite
Advanced Crystallographic Studies of Anhydrite Polymorphs (e.g., γ-Anhydrite)
Detailed investigations into the crystal structure of anhydrite polymorphs provide critical data on their atomic arrangements and bonding characteristics.
Crystal Structure Refinement through X-ray and Neutron Diffraction Measurements
The crystal structure of anhydrite has been precisely determined and refined using high-resolution powder X-ray diffraction (HRPXRD) and neutron diffraction techniques. cambridge.orgiucr.org These methods provide detailed information about the unit-cell parameters, bond lengths, and angles within the crystal lattice.
Rietveld refinements of synchrotron HRPXRD data for anhydrite samples have been conducted in the orthorhombic space group Amma. cambridge.orgresearchgate.net For instance, a study on four different anhydrite samples revealed consistent structural trends. cambridge.org As an example, one sample from Hants County, Nova Scotia, exhibited the following unit-cell parameters: a = 7.00032(2) Å, b = 6.99234(1) Å, and c = 6.24097(1) Å, with a unit-cell volume of 305.487(1) ų. cambridge.org
Within the anhydrite structure, the calcium atom is eight-coordinated, with an average Ca-O distance of approximately 2.4667(4) Å. cambridge.org The sulfate (B86663) (SO₄) group forms a tetrahedron, which is notably distorted. This distortion is evident from the two independent S-O distances of 1.484(1) Å and 1.478(1) Å, and three independent O-S-O angles. cambridge.org The average S-O distance is about 1.4810(5) Å. cambridge.org
Neutron diffraction studies complement X-ray diffraction by providing precise locations of atomic nuclei, which is particularly useful for understanding bonding effects on the electron shells. iucr.orgmdpi.comresearchgate.net The combination of both techniques allows for a more complete and accurate refinement of the crystal structure.
Table 1: Representative Crystallographic Data for Anhydrite
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Amma |
| a-axis (Å) | 7.00032(2) |
| b-axis (Å) | 6.99234(1) |
| c-axis (Å) | 6.24097(1) |
| Unit Cell Volume (ų) | 305.487(1) |
| Average |
2.4667(4) |
| Average |
1.4810(5) |
Data sourced from a study on anhydrite from Hants County, Nova Scotia. cambridge.org
Charge Density Analysis in Anhydrite Crystals
Charge density analysis provides insights into the distribution of electrons within the crystal, revealing details about chemical bonding and intermolecular interactions. nih.govnih.govuni-goettingen.de For anhydrite, the electron density distribution has been studied at room temperature using both X-ray and neutron diffraction. iucr.orgosti.gov
These studies involve advanced refinement models, such as high-order refinements and multipole expansion, to minimize parameter bias from bonding effects. osti.gov The multipole expansion model, in particular, has shown a significant improvement in the refinement, yielding a weighted R-value (Rsub(w)) of 0.0116. iucr.orgosti.gov
Dynamic deformation density maps, generated from both (X-X) and (X-N) data, show qualitative agreement in their features. osti.gov A key focus of these analyses has been the charge distribution within and around the sulfate (SO₄)²⁻ anion. The observed bond density distribution in anhydrite indicates a considerable 3d population of the sulfur atom, which differs from what has been observed in other sulfate derivatives. osti.gov
Microstructural Characterization and Textural Analysis
The microstructure and texture of anhydrite in natural samples offer clues about its geological history, including its formation, deformation, and alteration processes.
Petrographic Observations of Anhydrite Textures in Natural Samples
Petrographic analysis of anhydrite reveals a variety of textures in natural samples. Common textures observed in evaporite deposits include massive, layered, and nodular forms. mdpi.comut.ac.irscirp.org Layered anhydrite can consist of thin laminae of sulfate minerals, often alternating with carbonate layers. scirp.org Nodular anhydrite is also a common feature in many carbonate reservoirs. researchgate.net
In weathering zones, the transformation of anhydrite to gypsum (gypsification) produces distinct textures. mdpi.comresearchgate.net This process often begins with a network of fine fractures penetrating the massive anhydrite. mdpi.comresearchgate.net As hydration progresses, characteristic zones can be identified at the contact between anhydrite and secondary gypsum, including massive anhydrite, anhydrite with gypsum veinlets, and gypsum with scattered anhydrite relics. researchgate.net This can result in the formation of secondary anhydrite nodules, which are remnants of the original rock more resistant to gypsification. mdpi.com
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) of Anhydrite Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for examining the morphology and micro-scale features of anhydrite crystals. mdpi.comyoutube.commdpi.com SEM images can reveal details of crystal habits, cleavage surfaces, and intergrowths with other minerals. researchgate.netusgs.gov For example, SEM has been used to document micrometer-sized pyramidal growth features on anhydrite surfaces. researchgate.net Backscattered electron (BSE) imaging, a mode of SEM, is particularly useful for differentiating anhydrite from gypsum, as anhydrite appears brighter in BSE images. mdpi.comcopernicus.org
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to determine the elemental composition of a sample. wikipedia.orgbruker.com When the electron beam of the SEM interacts with the anhydrite sample, it emits characteristic X-rays. The energies of these X-rays are unique to the elements present. For anhydrite (CaSO₄), EDS spectra will show prominent peaks for Calcium (Ca), Sulfur (S), and Oxygen (O). researchgate.net This technique is crucial for confirming the chemical identity of the mineral being observed under the SEM. mdpi.com
Hyperspectral Cathodoluminescence (CL) Mapping and Analysis of Anhydrite Growth History
Hyperspectral cathodoluminescence (CL) mapping is an advanced analytical technique used to reveal the growth history and different generations of anhydrite crystallization. oup.comresearchgate.netresearchgate.net CL is the emission of light from a mineral when it is bombarded by an electron beam. utexas.edu The resulting CL spectra and maps can provide information about trace element distribution and crystal defects.
In a study of an iron ore-copper-gold deposit, hyperspectral CL mapping of anhydrite revealed a multi-stage crystallization history. oup.com The investigation distinguished between a rare-earth element (REE)-rich core and an REE-free rim. The core region exhibited CL peaks associated with various rare-earth elements such as Nd³⁺, Sm³⁺, and Eu³⁺, while the rim only showed intrinsic and phonon replica peaks. oup.com This indicates at least two distinct generations of anhydrite growth under different geochemical conditions. oup.com The CL intensity can be significantly affected by sample preparation, with specialized polishing techniques improving the signal by up to 10 times. oup.com
Pore Structure Characteristics and Permeability Analysis of Anhydrite
The pore structure and permeability of anhydrite (Ca(SO₄)) are critical properties influencing its behavior in various geological and engineering contexts. These characteristics are intrinsically linked to the mineral's formation, diagenetic history, and response to environmental stressors such as pressure and fluid interaction.
Research into the pore systems of anhydrite-bearing rocks often utilizes methods like mercury intrusion porosimetry (MIP) to characterize pore size distribution, geometry, and connectivity. researchgate.netresearchgate.net The transformation of gypsum to anhydrite is a key process affecting porosity. This conversion involves a significant 39% decrease in rock volume, which correspondingly leads to an equivalent increase in pore volume. saltworkconsultants.com This process is fundamental to the development of secondary porosity in evaporite sequences.
Studies have shown that the pore structure of materials containing anhydrite can be dynamic. For instance, in aluminophosphate cement (APC) pastes blended with anhydrite, the total porosity decreases, and the microstructure becomes denser as the curing age increases, which corresponds to an increase in compressive strength. nih.gov The incorporation of anhydrite can refine the pore structure, leading to improved material properties. researchgate.netnih.gov The interaction with fluids can also alter the pore characteristics; for example, chloride ion (Cl⁻) intrusion has been observed to lead to the formation of numerous new, smaller pores within the original pore network. researchgate.net
The permeability of anhydrite rock is generally very low. researchgate.net Effective pressure has a significant effect on permeability evolution under confined stress conditions. copernicus.org Investigations into vein-bearing anhydrite rock layers have measured permeability to be less than 10⁻²⁰ m². researchgate.net This low permeability suggests a lack of pervasive pathways for fluids, as most open fractures are healed. researchgate.net However, under conditions of brittle failure, the permeability of anhydrite can increase dramatically, by approximately two to three orders of magnitude. copernicus.org Fluid contact prior to failure can lower the rock's strength but does not necessarily alter its volumetric (permeability) behavior under certain experimental conditions. copernicus.orgcopernicus.org
The following table, derived from research on aluminophosphate cement blended with anhydrite, illustrates how the pore structure evolves over time, leading to reduced porosity and a denser microstructure.
Porosity Evolution of Hardened Aluminophosphate Cement (APC) Paste with 15% Anhydrite
| Curing Age (Days) | Key Observations on Pore Structure | Effect on Porosity |
|---|---|---|
| 3 | Initial hydration products form, beginning of pore structure development. | Initial porosity established. |
| 7 | Significant decrease in the volume of pores as hydration continues. | Total porosity reduces significantly compared to 3 days. nih.gov |
| 28 | Interior of the paste becomes optimized with a denser microstructure. | Further decrease in total porosity, corresponding to strength development. nih.gov |
Geological Occurrence and Genesis of Anhydrite Formations
Primary Precipitation Mechanisms of Anhydrite
Primary anhydrite forms directly from solution, in contrast to secondary anhydrite, which results from the alteration of a precursor mineral, typically gypsum. The primary precipitation of anhydrite is favored under specific environmental conditions.
In arid and hot supratidal environments known as sabkhas, anhydrite can precipitate directly from highly concentrated brines. saltworkconsultants.combiosaline.org These coastal salt flats experience intense evaporation, which significantly increases the salinity and temperature of the interstitial waters. biosaline.orgwikipedia.org Under these conditions, where temperatures can exceed 40°C in the presence of excess sodium or potassium chloride, anhydrite becomes the stable calcium sulfate (B86663) phase and precipitates directly from the brine. wikipedia.org This process often leads to the formation of nodular anhydrite within the sediment. saltworkconsultants.comwikipedia.org In the sabkhas of the Persian Gulf, for instance, anhydrite forms as massive diagenetic replacement nodules, creating a characteristic "chicken-wire" texture. wikipedia.org
Table 1: Conditions Favoring Primary Anhydrite Precipitation in Sabkhas
| Parameter | Condition |
|---|---|
| Environment | Supratidal salt flats (sabkhas) |
| Climate | Arid to semi-arid |
| Key Process | Intense evaporation of brines |
| Temperature | Typically above 40°C |
| Brine Composition | High salinity, often with excess NaCl or KCl |
| Resulting Feature | Nodular anhydrite, "chicken-wire" texture |
Historically, the formation of anhydrite at low temperatures has been considered challenging to achieve in laboratory settings and is often interpreted as a secondary product from gypsum dehydration in the geological record. researchgate.netnih.gov However, recent research has demonstrated that microbial activity can facilitate the precipitation of anhydrite at temperatures as low as 35°C. researchgate.netnih.gov Laboratory experiments have shown that extracellular polymeric substances (EPS) produced by bacteria isolated from modern evaporitic environments can promote the formation of anhydrite from evaporated seawater. researchgate.netnih.gov In control experiments without these organic molecules, only gypsum was formed. nih.gov This microbially influenced pathway provides a potential explanation for natural anhydrite occurrences that cannot be explained by high-temperature models. researchgate.net
Anhydrite is a common mineral in hydrothermal systems, particularly at mid-oceanic ridges and in volcanogenic massive sulfide (B99878) (VHMS) deposits. saltworkconsultants.com It precipitates from seawater that has been heated to high temperatures (often exceeding 150°C) as it circulates through the oceanic crust. saltworkconsultants.comtos.org Anhydrite has retrograde solubility, meaning it becomes less soluble as temperature increases. saltworkconsultants.comsaltworkconsultants.com This property drives its precipitation when cold seawater is heated in hydrothermal zones. tos.org The initial stages of hydrothermal vent chimney formation often begin with the deposition of anhydrite. wikipedia.org Isotopic studies of vent anhydrites indicate a seawater source for the sulfate, confirming its precipitation from heated seawater. saltworkconsultants.com
Table 2: Characteristics of Hydrothermal Anhydrite Precipitation
| Feature | Description |
|---|---|
| Location | Mid-oceanic ridges, seafloor hydrothermal vents |
| Mechanism | Heating of circulating seawater |
| Key Property | Retrograde solubility of anhydrite |
| Precipitation Temperature | > 150°C |
| Associated Deposits | Volcanogenic massive sulfide (VHMS) deposits |
| Initial Structure | Forms the initial framework of vent chimneys |
Diagenetic Transformations and Secondary Anhydrite Formation
Secondary anhydrite is formed through the alteration of pre-existing minerals, most commonly the dehydration of gypsum, during diagenesis—the physical and chemical changes occurring in sediments after their initial deposition.
The most significant process for the formation of anhydrite in the rock record is the dehydration of gypsum during burial. saltworkconsultants.comscirp.org As sediments containing gypsum are buried deeper, they are subjected to increasing temperature and pressure. researchgate.netsaltworkconsultants.com This leads to the loss of the two water molecules from the gypsum crystal structure, converting it to anhydrite. saltworkconsultants.comsaltworkconsultants.com
The conversion temperature is influenced by the salinity of the pore water; in a brine saturated with gypsum, the transition occurs around 52°C, but this temperature is lowered to 18°C at halite saturation. saltworkconsultants.com Generally, once the burial temperature exceeds 60°C, bedded gypsum transforms into nodular or laminar anhydrite. saltworkconsultants.com This transformation is accompanied by a significant volume reduction of about 39%, which can increase porosity and fluid pressure within the rock. saltworkconsultants.com This diagenetic cycle is fundamental to understanding the distribution of gypsum and anhydrite in sedimentary basins. epa.govepa.gov
Anhydritization refers to the processes by which anhydrite forms or replaces other minerals within a diagenetic basin. Beyond the primary burial-induced dehydration of gypsum, anhydrite can also precipitate as a cement in the pore spaces of carbonate rocks or replace pre-existing minerals. epa.gov The source of the calcium sulfate for this secondary anhydrite is often the dissolution of primary gypsum or bedded anhydrite layers elsewhere in the basin. epa.govepa.gov The resulting textures can vary, with replacement anhydrite often containing inclusions of the original host rock, distinguishing it from the purer, void-filling anhydrite cement. epa.govepa.gov
Replacement of Carbonates by Anhydrite in Subsurface Environments
In subsurface environments, anhydrite can form as a replacement for carbonate minerals such as calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂). This diagenetic process typically occurs when sulfate-rich brines migrate through carbonate host rocks. The replacement happens through a coupled dissolution-precipitation mechanism. researchgate.net Existing carbonate minerals dissolve, providing the calcium (and sometimes magnesium) ions, while the migrating fluids supply the sulfate.
This transformation is influenced by several factors, including the temperature, pressure, and the chemical composition of the subsurface fluids. Anhydrite replacement of carbonates is a common process during the burial diagenesis of carbonate platforms and evaporite sequences. The resulting anhydrite can preserve the original texture of the carbonate rock, creating what is known as a pseudomorph. Distinguishing between primary bedded anhydrite and replacement anhydrite is crucial for accurate geological interpretation. epa.gov Studies have shown that this replacement can alter the porosity and permeability of reservoir rocks, impacting fluid flow in the subsurface.
Anhydrite Formation during CO₂ Geological Sequestration in Saline Aquifers
The injection of supercritical carbon dioxide (CO₂) into deep saline aquifers for geological sequestration can induce the formation of anhydrite and other salts. bohrium.comacs.org Deep saline aquifers, which have high potential for CO₂ storage, often contain brines with significant concentrations of dissolved salts. acs.orgnih.gov When relatively dry supercritical CO₂ is injected, it causes the evaporation of formation water near the injection wellbore. nih.gov
This evaporation leads to an increase in the concentration of dissolved ions in the remaining brine. nih.gov If the concentrations of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions exceed the solubility limit of anhydrite under the reservoir's temperature and pressure conditions, anhydrite will precipitate. This salt precipitation can lead to the clogging of pore spaces in the rock, which may reduce the injectivity of the well and potentially compromise the storage operation. bohrium.comnih.gov To mitigate this, one proposed method involves dissolving water into the CO₂ stream before injection to prevent the evaporation of formation water and subsequent salt precipitation. nih.govresearchgate.net
Mineralogical Associations and Paragenesis
The minerals found in association with anhydrite provide valuable information about its origin and the geological history of the host rock.
Anhydrite Association with Gypsum, Halite, Sylvite, Polyhalite, Dolomite, Calcite, Magnesite, Celestine, and Sulfur
Anhydrite is most commonly found in evaporite deposits and is frequently associated with a specific suite of minerals. geologyscience.com Its most common associate is gypsum (CaSO₄·2H₂O), its hydrated form. Anhydrite readily transforms to gypsum in the presence of water at or near the Earth's surface. wikipedia.org In evaporite sequences, anhydrite is typically found with halite (NaCl) and other salts. wikipedia.orgcochise.edu The paragenesis—the sequence of mineral formation—in these deposits reflects the progressive evaporation of a body of water.
The table below details common mineral associations with anhydrite in evaporite settings.
| Mineral | Chemical Formula | Common Geological Context |
| Gypsum | CaSO₄·2H₂O | Hydration product of anhydrite, common in near-surface settings. wikipedia.org |
| Halite | NaCl | Forms from the evaporation of seawater after carbonate and sulfate precipitation. cochise.edu |
| Sylvite | KCl | A potassium salt that precipitates from highly evaporated brines. |
| Polyhalite | K₂Ca₂Mg(SO₄)₄·2H₂O | A complex sulfate formed by the alteration of anhydrite by potassium and magnesium-rich solutions. usgs.gov |
| Dolomite | CaMg(CO₃)₂ | Often found interbedded with evaporite sequences. cochise.edu |
| Calcite | CaCO₃ | Commonly associated with anhydrite in vein deposits and cap rocks. wikipedia.org |
| Magnesite | MgCO₃ | Can be present in evaporitic environments. |
| Celestine | SrSO₄ | Found in association with anhydrite and other sulfates in sedimentary deposits. mindat.org |
| Sulfur | S | Can be associated with anhydrite in the cap rocks of salt domes, often formed by bacterial reduction of sulfate. |
Anhydrite in Charnockites and Granulite Facies Metamorphic Rocks
While primarily a sedimentary mineral, anhydrite can also be found in high-grade metamorphic rocks such as charnockites and other granulite facies rocks. researchgate.netsaltworkconsultants.com Charnockites are orthopyroxene-bearing granitic rocks formed under high-temperature and high-pressure conditions deep within the Earth's crust. wikipedia.orgbohrium.com The occurrence of anhydrite in these settings is rare but significant, suggesting the presence of sulfur-rich fluids or protoliths during metamorphism. researchgate.net
The genesis of anhydrite in these rocks can be attributed to several processes:
Metamorphism of Evaporite Protoliths: Pre-existing sedimentary evaporite layers containing anhydrite may have been subjected to deep burial and intense metamorphism. saltworkconsultants.com
Influx of Saline Fluids: The introduction of highly saline, sulfate-rich fluids during or after the peak of metamorphism could lead to the precipitation of anhydrite within the charnockite. researchgate.net Petrographic studies have identified anhydrite in association with gypsum and calcite within charnockites, suggesting later alteration by hydrothermal fluids. researchgate.net The persistence of anhydrite into the granulite facies indicates that it can remain stable under conditions of high-grade metamorphism. saltworkconsultants.com
Anhydrite in Salt Dome Cap Rocks
Anhydrite is a key component of the cap rocks that form atop salt domes. britannica.com Salt domes, or diapirs, are geological structures formed when a mass of salt flows upward, intruding into overlying rock layers. When the top of the salt stock approaches the surface and comes into contact with groundwater, the highly soluble halite dissolves. texas.gov
The less soluble minerals that were disseminated within the salt, primarily anhydrite, are left behind as a residual accumulation. texas.govresearchgate.net This process, known as underplating, results in the formation of a dense anhydrite cap rock. utexas.edu This residual anhydrite is often brecciated and laminated, reflecting cycles of salt dissolution and accretion. geoscienceworld.org Over time, this primary anhydrite cap rock can be altered by further geochemical processes involving groundwater and microbial activity, leading to the formation of gypsum, calcite, and sometimes native sulfur. texas.gov
Paleoclimatological and Paleoenvironmental Interpretation from Anhydrite Deposits
Anhydrite deposits are powerful indicators of past environmental and climatic conditions. scirp.org The formation of extensive primary anhydrite (or its precursor, gypsum) requires an arid climate where the rate of evaporation significantly exceeds the rate of precipitation. geologyscience.com
Different textures and structures within anhydrite deposits can reveal specific depositional environments: scirp.org
Nodular Anhydrite: Often referred to as "chicken-wire" anhydrite, this texture is characteristic of formation within sediments in coastal evaporative flats, known as sabkhas. wikipedia.org The nodules grow displacively within the host sediment just below the surface.
Laminated Anhydrite: Finely layered anhydrite can indicate deposition in a subaqueous environment, such as a saline lake or a restricted marine basin, where seasonal changes in water chemistry or temperature lead to cyclical precipitation of the mineral.
Massive Anhydrite: Thick, bedded layers of anhydrite suggest prolonged periods of evaporation in a large, stable body of water.
By studying the sedimentological characteristics and facies associations of anhydrite deposits, geologists can reconstruct ancient landscapes, from coastal sabkhas to deep evaporite basins. researchgate.net The presence of anhydrite in the geological record is a clear marker for periods of aridity and provides crucial data for paleoclimate modeling. scirp.org
Reactivity and Phase Transformations of Anhydrite
Hydration of Anhydrite to Gypsum
The conversion of anhydrite to gypsum, a process known as gypsification, is a common geological phenomenon that involves the uptake of water. copernicus.orgwikipedia.org This hydration reaction is of considerable interest due to the associated changes in mineral volume and mechanical properties.
The hydration of anhydrite to gypsum is understood to occur through two primary mechanisms: dissolution-precipitation and direct replacement. copernicus.org
Dissolution-Precipitation: This is a widely accepted model for anhydrite hydration. copernicus.org The process begins with the dissolution of anhydrite in water, creating a solution of calcium and sulfate (B86663) ions (Ca²⁺ and SO₄²⁻). copernicus.orgcopernicus.org When this solution becomes supersaturated with respect to gypsum, new gypsum crystals nucleate and precipitate. researchgate.net This mechanism is often initiated in fractured areas of anhydrite rock, where water can more easily penetrate along cracks and grain boundaries. copernicus.orgcopernicus.org The process involves the formation of a surface absorption layer of hydrated ions on the anhydrite, followed by cracking of this layer and counter-migration of water and ions, leading to the crystallization of gypsum. copernicus.org
Direct Replacement: In this mechanism, water is thought to directly enter the anhydrite crystal lattice, causing a solid-state transformation to gypsum. Petrographic observations from both natural rocks and experimental studies suggest that this process can occur when additional water is available. copernicus.org The replacement happens via a coupled dissolution-precipitation mechanism where the dissolution of the primary mineral and the precipitation of the product are linked through a layer of interfacial fluid. researchgate.net
The rate at which anhydrite converts to gypsum is significantly affected by environmental conditions such as temperature, pressure, and the salinity of the water involved.
Temperature: Temperature is a critical factor controlling the stability of anhydrite versus gypsum. In low-salinity water, anhydrite is the stable mineral at temperatures generally above 50°C. onepetro.org Below a certain transition temperature (around 42°C in pure water), gypsum becomes the more stable phase, and the hydration of anhydrite is favored. ajsonline.org The expansive hydration of anhydrite to gypsum typically occurs in temperature ranges from approximately 0 to 30°C, where gypsum's solubility is lower than that of anhydrite. researchgate.net Heating the rock can be an effective measure to slow down the hydration rate, even at temperatures below the thermodynamic threshold. ethz.ch
Pressure: Pressure also influences the hydration reaction. An increase in pressure on all phases (solid and liquid) raises the temperature required for dehydration (the reverse of hydration). ajsonline.org However, if the pressure on the solid phases is significantly greater than on the liquid phase (a scenario that can occur in geological formations), the dehydration temperature can be lowered, which conversely favors the hydration of anhydrite to gypsum at greater depths than would otherwise be expected. ajsonline.org
Salinity: The concentration of dissolved salts, particularly sodium chloride (NaCl), has a strong effect on the hydration process. Increased NaCl concentrations lower the transition temperature at which anhydrite is stable, meaning anhydrite can be stable over gypsum even at lower temperatures in saline solutions. onepetro.orgajsonline.orgsaltworkconsultants.com For example, in a saturated NaCl solution, gypsum can break down to anhydrite at temperatures below 14°C. ajsonline.org The solubility of both anhydrite and gypsum increases with higher NaCl concentrations. onepetro.org
The following interactive table summarizes the effects of these parameters on anhydrite hydration.
| Parameter | Effect on Hydration Rate | Notes |
| Temperature | Decreases with increasing temperature. | Anhydrite is more stable at higher temperatures (generally >50°C in low-salinity water). onepetro.org |
| Pressure | Complex; depends on differential pressure. | Uniform pressure raises the transition temperature, hindering hydration. Higher pressure on solids than liquids lowers it, favoring hydration. ajsonline.org |
| Salinity (NaCl) | Decreases with increasing salinity. | Increased salinity lowers the gypsum-anhydrite transition temperature, favoring anhydrite stability even at cooler temperatures. onepetro.orgajsonline.org |
The rate of anhydrite hydration can be significantly accelerated by the presence of certain chemical compounds, often referred to as activators or exciters.
Alkali Sulfates: Soluble alkali sulfates, such as potassium sulfate (K₂SO₄) and sodium sulfate (Na₂SO₄), are effective activators. copernicus.orgresearchgate.net These salts promote the dissolution of anhydrite and increase the hydration rate. researchgate.net The cations (like K⁺ and Na⁺) in these salts are believed to serve as the primary activators, accelerating the reaction, while anions can have a decelerating effect. copernicus.orgcopernicus.orgcopernicus.org Activator solutions speed up the formation of gypsum crystals. copernicus.org Research indicates that the hydration process in the presence of these activators follows a dissolution-nucleation-growth mechanism, where the alkali sulfate acts as a catalyst for nucleation. researchgate.net
Portland Cement: Components of Portland cement can act as activators for anhydrite hydration. The high pH environment created by the dissolution of cement minerals, along with the presence of alkali sulfates within the clinker, can accelerate the conversion of anhydrite to gypsum. researchgate.net
Hydrated Lime (Calcium Hydroxide): The addition of hydrated lime (Ca(OH)₂) can also influence the hydration kinetics, typically by increasing the pH of the solution, which affects the solubility of anhydrite and the precipitation of gypsum.
The transformation of anhydrite to gypsum is accompanied by a significant increase in solid volume. This expansion can have profound geotechnical consequences, particularly in construction and tunneling projects.
The hydration reaction is: CaSO₄ (Anhydrite) + 2H₂O (Water) → CaSO₄·2H₂O (Gypsum)
This conversion results in a molar volume increase of approximately 60-63%. onepetro.orgresearchgate.net However, the actual volume increase observed in natural environments can be variable, sometimes being less than the theoretical maximum or even negligible. researchgate.netresearchgate.net
Geotechnical Implications: The volume expansion, often referred to as "swelling" or "heave," can generate immense pressures, ranging from 1 to 5 MPa. nerc.ac.uk This pressure is sufficient to cause significant damage to engineered structures.
Tunnelling: In tunneling, anhydrite swelling is a major hazard, capable of causing the tunnel floor to heave, destroying the lining, and even uplifting entire tunnel sections. researchgate.nettunnel-online.infokit.edudot.gov
Foundations and Construction: Buildings and other structures founded on anhydrite-bearing rock can suffer severe damage due to heave if the rock comes into contact with water. nerc.ac.ukresearchgate.net The swelling pressure can lead to cracking and uplift of foundations. researchgate.net
Fracturing: The crystallization pressure exerted by the growing gypsum crystals can be strong enough to fracture the surrounding rock, which in turn creates new pathways for water to access fresh anhydrite, accelerating the hydration process further. researchgate.netnerc.ac.uk
The following table provides data on the swelling potential associated with anhydrite hydration.
| Property | Value | Reference |
| Molar Volume Increase | ~60-63% | onepetro.orgresearchgate.net |
| Swelling Pressure | 1-5 MPa | nerc.ac.uk |
| Observed Swelling Potential (Dammam anhydrite) | 10% | researchgate.net |
| Observed Swelling Pressure (Dammam anhydrite) | 295 kPa | researchgate.net |
Dehydration Pathways of Gypsum to Anhydrite
The reverse process, the dehydration of gypsum to form anhydrite, is primarily driven by an increase in temperature and/or a decrease in water vapor pressure. nih.govacs.org This transformation is fundamental to the production of plaster from raw gypsum. wikipedia.org
The dehydration of gypsum (CaSO₄·2H₂O) does not always proceed directly to anhydrite (CaSO₄). It can occur through a single-step or a two-step process, largely dependent on the ambient temperature and water vapor pressure. nih.govacs.orgresearchgate.net The intermediate phase is typically calcium sulfate hemihydrate (CaSO₄·0.5H₂O), also known as bassanite. wikipedia.orgglobalgypsum.com
Single-Step Dehydration: Gypsum can dehydrate directly to γ-anhydrite (a soluble form of anhydrite) in a single step (CaSO₄·2H₂O → γ-CaSO₄). This process is favored in conditions of high temperature and low water vapor pressure. nih.govacs.org For example, at negligible partial water vapor pressure and temperatures below 100°C, a one-step process is observed. acs.org Studies have shown this single-step conversion occurs under reduced pressure conditions. rruff.info
Two-Step Dehydration: Under conditions of higher water vapor pressure, the dehydration typically occurs in two stages. nih.govacs.orgglobalgypsum.com
First Step: Gypsum first loses about 75% of its water to form hemihydrate (CaSO₄·2H₂O → β-CaSO₄·0.5H₂O + 1.5H₂O). nih.govacs.org
Second Step: The hemihydrate then loses the remaining water upon further heating to form anhydrite (β-CaSO₄·0.5H₂O → γ-CaSO₄ + 0.5H₂O). nih.govacs.org
Thermodynamic calculations show that the specific pathway is highly dependent on the interplay between temperature and water vapor pressure. nih.govacs.orgresearchgate.net As water vapor pressure increases, the dehydration process shifts from a single-step to a two-step conversion. nih.govacs.org
The following table outlines the dehydration pathways based on environmental conditions.
| Dehydration Pathway | Reaction | Favored Conditions |
| Single-Step | CaSO₄·2H₂O → γ-CaSO₄ | High temperature, low water vapor pressure. nih.govacs.org |
| Two-Step | 1. CaSO₄·2H₂O → β-CaSO₄·0.5H₂O2. β-CaSO₄·0.5H₂O → γ-CaSO₄ | Increasing water vapor pressure. nih.govacs.org |
Formation and Rehydration Mechanisms of Soluble Anhydrite (γ-CaSO₄)
Soluble anhydrite, or γ-CaSO₄, is a metastable phase of calcium sulfate that readily forms from the dehydration of gypsum (CaSO₄·2H₂O). Its formation is a key step in various industrial processes and geological environments. The mechanism of its formation is intricately linked to ambient conditions, particularly temperature and water vapor pressure.
The dehydration of gypsum can proceed through different pathways. In a high-temperature and low water vapor pressure environment, gypsum dehydrates directly to γ-CaSO₄ in a single step. nih.govacs.orgresearchgate.netnih.gov However, under conditions of increasing water vapor pressure, the transformation can become more complex, potentially involving the formation of an intermediate phase, calcium sulfate hemihydrate (CaSO₄·0.5H₂O), also known as bassanite. nih.govacs.orgresearchgate.netnih.govresearchgate.net Some studies suggest a two-step process where gypsum first converts to hemihydrate, which then dehydrates further to form γ-CaSO₄. nih.govresearchgate.netresearchgate.net Conversely, other research indicates that γ-CaSO₄ may form first and then rehydrate to hemihydrate in the presence of sufficient water vapor. nih.govacs.org
The rehydration of soluble anhydrite is a notable characteristic. It possesses a remarkable ability to adsorb water molecules, even from very dry atmospheres. nih.govacs.orgresearchgate.netnih.gov Monte Carlo simulations and experimental data have shown that γ-CaSO₄ can rehydrate to form calcium sulfate hemihydrate (CaSO₄·0.5H₂O) at relative humidities as low as approximately 1% at 298 K. nih.govacs.org At higher relative humidity (above 80% at 298 K), the rehydration process can lead to the formation of a phase with a higher water content, approaching CaSO₄·0.67H₂O. nih.govacs.orgresearchgate.netnih.gov This exceptional capacity to capture water molecules makes soluble anhydrite a subject of interest for applications in drying processes. nih.govacs.orgresearchgate.netnih.gov
Influence of Ambient Temperature and Water Vapor Pressure on Dehydration
The dehydration of gypsum to form anhydrite is profoundly influenced by the surrounding temperature and water vapor pressure. nih.govacs.orgresearchgate.netnih.gov Thermodynamic calculations reveal that these two factors dictate the stable phase of calcium sulfate and the pathway of dehydration. nih.govacs.orgresearchgate.netnih.gov
At low temperatures and high water vapor pressures, gypsum (CaSO₄·2H₂O) is the thermodynamically stable phase and will not dehydrate. nih.govresearchgate.netnih.govacs.org As the temperature increases or the water vapor pressure decreases, dehydration processes are initiated.
The specific dehydration pathway is a function of the interplay between these two parameters:
High Temperature, Low Water Vapor Pressure: Under these conditions, gypsum tends to dehydrate directly to soluble anhydrite (γ-CaSO₄) in a single step. nih.govacs.orgresearchgate.netnih.govresearchgate.net
Intermediate Conditions: With increasing water vapor pressure, the dehydration process can become more complex. One possible pathway involves the initial formation of γ-CaSO₄, which then rehydrates to form β-CaSO₄·0.5H₂O (hemihydrate). nih.govacs.org
High Water Vapor Pressure: At higher water vapor pressures, a two-step dehydration process is observed, where gypsum first transforms into hemihydrate (CaSO₄·0.5H₂O), which then subsequently dehydrates to γ-CaSO₄ at higher temperatures. nih.govacs.orgresearchgate.netnih.govresearchgate.net
The transition temperature between these phases is not fixed and shifts with changes in water vapor pressure. For instance, the conversion of hemihydrate to soluble anhydrite is displaced to higher temperatures as water vapor pressure increases, indicating that for each temperature, there is a threshold water vapor pressure above which soluble anhydrite cannot form. researchgate.net
The following table summarizes the influence of temperature and water vapor pressure on the dehydration of gypsum:
| Temperature | Water Vapor Pressure | Predominant Dehydration Pathway |
| Low | High | Gypsum is stable; no dehydration |
| High | Low | CaSO₄·2H₂O → γ-CaSO₄ (single step) |
| Increasing | Increasing | CaSO₄·2H₂O → γ-CaSO₄ → β-CaSO₄·0.5H₂O |
| High | High | CaSO₄·2H₂O → β-CaSO₄·0.5H₂O → γ-CaSO₄ |
Interactions with Other Minerals and Fluids
Replacement Reactions between Anhydrite, Gypsum, and Carbonate Minerals (Calcite, Aragonite)
Anhydrite and gypsum can undergo replacement reactions when they come into contact with carbonate-bearing aqueous solutions, a process known as carbonation. geoscienceworld.orgcsic.esresearchgate.net This transformation is a coupled dissolution-precipitation process, where the original sulfate mineral dissolves while a carbonate mineral simultaneously precipitates. geoscienceworld.orgcsic.esacs.orgacs.org
The interaction of anhydrite with sodium carbonate (Na₂CO₃) solutions at ambient conditions leads to its replacement by calcite, with minor amounts of vaterite that subsequently transforms into the more stable calcite. geoscienceworld.orgcsic.esresearchgate.net The reaction progresses inward from the crystal surface, and the rate of carbonation can vary depending on the crystallographic face of the anhydrite, with the (001) surface being more reactive than the (010) and (100) surfaces. geoscienceworld.orgcsic.esresearchgate.net Despite the transformation, the original external shape of the anhydrite crystal is often preserved, resulting in a calcite pseudomorph. geoscienceworld.orgcsic.es
A comparative study of the carbonation of anhydrite and gypsum reveals several differences. The carbonation of anhydrite is significantly slower than that of gypsum. geoscienceworld.org While anhydrite replacement can result in pseudomorphs consisting of both calcite and aragonite, gypsum is typically replaced by larger calcite crystals. acs.org The rate-limiting step in the replacement of anhydrite is its dissolution, whereas for gypsum, it is the precipitation of calcite. acs.orgresearchgate.net The higher supersaturation levels achieved during the dissolution of the more soluble anhydrite can lead to the co-precipitation of both calcite and aragonite. acs.org
The presence of magnesium in the reacting solution can also influence the composition of the resulting carbonate minerals, with Mg being incorporated into the newly formed carbonate solid solution. acs.org
Anhydrite Solubility in Aqueous Solutions, including Supercritical Conditions
The solubility of anhydrite in aqueous solutions is a critical parameter in various geological and industrial settings, and it is influenced by temperature, pressure, and the chemical composition of the fluid. ualberta.caresearchgate.netoup.comresearchgate.netwebsite-files.com
In pure water at ambient pressure, anhydrite has a retrograde solubility, meaning its solubility decreases as temperature increases up to a certain point. ualberta.caoup.comresearchgate.net For example, at 25 °C, the solubility is approximately 2 g/l. uni-jena.de However, increasing pressure leads to a significant increase in anhydrite solubility at all temperatures and salinities. ualberta.caresearchgate.netresearchgate.net
The presence of salts, particularly sodium chloride (NaCl), has a profound effect on anhydrite solubility. At lower temperatures, anhydrite solubility initially increases with NaCl concentration to a maximum and then decreases. researchgate.net At temperatures above approximately 300°C, the solubility of anhydrite rises at an increasing rate with increasing NaCl concentration. researchgate.net At high pressures (e.g., 10 kbar) and temperatures (e.g., 800°C), the solubility of CaSO₄ can be 200 times higher in a solution with a 0.3 mole fraction of NaCl compared to pure water. oup.com
Under supercritical conditions, anhydrite solubility has been experimentally determined in the range of 380°C to 625°C and 220 to 270 bar. website-files.comgeothermalnextgeneration.com In this regime, as brines approach supercritical conditions, the solubility of minerals like anhydrite tends to decrease due to the lower fluid density, which can lead to precipitation. researchgate.net
The following table provides a qualitative summary of the effects of different parameters on anhydrite solubility:
| Parameter | Effect on Anhydrite Solubility | Conditions |
| Temperature | Decreases (retrograde) | Low pressure, pure water |
| Temperature | Increases | High pressure (e.g., 10 kbar) |
| Pressure | Increases | At all temperatures and salinities |
| NaCl Concentration | Complex; generally increases at high T & P | Varies with temperature and pressure |
Anhydrite in Hydrothermal Systems: Stability and Scaling Phenomena
Anhydrite is a common mineral in a variety of hydrothermal systems, where its stability and precipitation are governed by the temperature, pressure, and chemistry of the hydrothermal fluids. ualberta.cauni-jena.de It is frequently found as a gangue mineral in hydrothermal ore deposits. ualberta.ca
The retrograde solubility of anhydrite at lower pressures plays a crucial role in its precipitation in these systems. ualberta.ca For instance, as cool seawater is drawn into hydrothermal systems at mid-ocean ridges and heated, anhydrite is expected to precipitate due to this decrease in solubility with increasing temperature. ualberta.ca Similarly, the mixing of ascending hot hydrothermal fluids with cooler seawater can also trigger anhydrite precipitation. ualberta.ca
In geothermal energy production, anhydrite is a significant scaling concern, second only to silica. website-files.com Changes in temperature and pressure as geothermal fluids are brought to the surface can lead to the supersaturation and subsequent precipitation of anhydrite, causing blockages in pipes and equipment. Understanding the solubility of anhydrite under the high-temperature and high-pressure conditions found in deep geothermal reservoirs, including supercritical conditions, is therefore essential for predicting and mitigating scaling issues. website-files.com
The dissolution and precipitation of anhydrite can also influence the permeability of rocks in hydrothermal systems. The dissolution of pre-existing anhydrite can create pathways for fluid flow, which may be important for the formation of certain types of ore deposits. ualberta.ca
Interaction with Brines and their Influence on Phase Stability
The interaction of anhydrite with brines, which are concentrated salt solutions, significantly influences its phase stability and solubility. The presence of salts, most notably sodium chloride (NaCl), alters the activity of water in the solution, which in turn affects the equilibrium between gypsum and anhydrite. mdpi.com
Increasing salinity lowers the activity of water, which favors the stability of the less hydrated phase, anhydrite, at lower temperatures than in pure water. mdpi.com The transition temperature between gypsum and anhydrite, which is around 42°C in pure water, decreases as the concentration of NaCl in the solution increases. frontiersin.orgmdpi.com Thermodynamic calculations have shown that in the presence of a saturated NaCl solution, gypsum can break down to anhydrite at temperatures as low as 14°C. ajsonline.org
Brines also have a dramatic effect on the solubility of anhydrite. As discussed previously, the solubility of anhydrite increases significantly with increasing NaCl concentration, especially at high temperatures and pressures. oup.comresearchgate.net This enhanced solubility means that brines have a much greater capacity to transport sulfur in the form of sulfate through the Earth's crust. oup.com This process is important for the formation of certain types of mineral deposits and for understanding fluid-rock interactions in saline environments. oup.com
The table below illustrates the effect of NaCl on the gypsum-anhydrite transition temperature:
| NaCl Concentration | Gypsum-Anhydrite Transition Temperature |
| Pure Water | ~42°C frontiersin.orgmdpi.com |
| Saturated NaCl Solution | <14°C ajsonline.org |
Industrial and Engineering Applications of Anhydrite
Anhydrite as a Component in Cement and Concrete Science
Anhydrite plays a crucial role in the formulation and performance of cementitious materials. It is utilized to control setting times, influence strength development, and create specialized hydraulic binders.
In the production of Portland cement, the rapid hydration of tricalcium aluminate (C₃A) can lead to a "flash set," an undesirable rapid stiffening of the cement paste. To control this reaction, a sulfate (B86663) source is added to the cement clinker during grinding. While gypsum (CaSO₄·2H₂O) is the most commonly used retarder, anhydrite can also be used, often in combination with gypsum. drpress.orgresearchgate.net When Portland cement is mixed with water, the sulfate from the anhydrite reacts with the C₃A to form a layer of ettringite (calcium sulfoaluminate hydrate) on the surface of the C₃A particles. This layer acts as a barrier, slowing down the hydration of C₃A and thereby retarding the setting of the cement. researchgate.net
The effectiveness of anhydrite as a retarder is influenced by its dissolution rate, which is slower than that of gypsum. drpress.org This slower dissolution can be advantageous in certain types of cement, particularly those with low aluminate content. drpress.org However, in cements with high alkali or high aluminate content, the slower dissolution of anhydrite may not provide sufficient soluble sulfate to effectively control the C₃A hydration, potentially leading to undesirable setting characteristics. drpress.org
Table 1: Comparison of Gypsum and Anhydrite as Setting Retarders
| Property | Gypsum (CaSO₄·2H₂O) | Anhydrite (CaSO₄) |
| Solubility Rate | Higher | Lower drpress.org |
| Effectiveness | Generally effective across a wide range of cement compositions. | More effective in cements with low aluminate content. drpress.org |
| Potential Issues | Can lead to false set if not properly proportioned. | Slower dissolution may be problematic in high alkali or high aluminate cements. drpress.org |
The quantity of anhydrite added to cement has a significant impact on its hydration process and the development of its mechanical strength. Research has shown that an optimal amount of anhydrite can promote the hydration of cement and enhance its compressive strength. For instance, in aluminophosphate cement (APC), the addition of 15% anhydrite by weight resulted in the highest compressive strength. nih.gov As the anhydrite content increases beyond this optimal level, the compressive strength tends to decrease. nih.gov
The addition of anhydrite influences the formation of hydration products, such as ettringite, which can improve the microstructure of the cement paste. nih.gov A well-distributed formation of ettringite crystals can fill the pore spaces, leading to a denser and stronger material. However, excessive amounts of anhydrite can lead to a higher water demand and potentially shorter setting times. irjet.netresearchgate.net One study found that cement samples prepared with anhydrite had a higher water demand compared to those prepared with gypsum. researchgate.net
Table 2: Effect of Anhydrite Content on Aluminophosphate Cement (APC) Properties
| Anhydrite Content (wt.%) | Effect on Compressive Strength | Setting Time |
| 15% | Highest compressive strength achieved. nih.gov | Decreased with increasing anhydrite content. nih.gov |
| 20% | Lower compressive strength compared to 15%. nih.gov | Decreased with increasing anhydrite content. nih.gov |
| 25% | Lower compressive strength compared to 15% and 20%. nih.gov | Decreased with increasing anhydrite content. nih.gov |
Natural anhydrite can be used to develop hydraulic composite binders, often with the use of activators to enhance its reactivity. vilniustech.lt These binders can serve as an alternative to traditional cementitious materials. The activation of natural anhydrite can be achieved through the addition of various chemical substances, including acids, alkalis, salts, and industrial byproducts like blast furnace slags. vilniustech.lt
The development of these binders involves finely grinding the natural anhydrite and mixing it with activators. The activators promote the dissolution of anhydrite and the subsequent precipitation of hydration products, leading to the hardening of the binder. Research has explored the use of additives like sodium and ammonium phosphates as effective hardening activators for anhydrite binders. vilniustech.lt The resulting composite binders can exhibit improved physical and mechanical properties, making them suitable for various construction applications.
Fluoroanhydrite is a byproduct of hydrofluoric acid production and presents an opportunity for utilization in construction materials, contributing to a circular economy. cetjournal.itcetjournal.it Research has demonstrated the potential of fluoroanhydrite in the production of binders and plasters. cetjournal.itcetjournal.it
To be used effectively, acidic fluoroanhydrite often requires neutralization and chemical activation. cetjournal.it The neutralization can be carried out using lime-containing components. Subsequent chemical activation, for instance with quicklime and sulfate additives, can significantly improve the physical and technical properties of the resulting binder, known as synthanite. cetjournal.itcetjournal.it Studies have shown that achieving a pH level of 10-12 in the binder mixture can lead to a 3.5 to 4 times increase in strength and a 9 to 12 times reduction in setting time. cetjournal.itcetjournal.it This activated fluoroanhydrite can then be used to produce dry plasters suitable for interior finishing work in environments with controlled humidity. cetjournal.it
Table 3: Properties of Activated Fluoroanhydrite-Based Binder (Synthanite)
| Property | Improvement with Activation |
| Strength | Increased by 3.5 - 4 times. cetjournal.itcetjournal.it |
| Setting Time | Reduced by 9 - 12 times. cetjournal.itcetjournal.it |
Anhydrite in Subsurface Engineering and Geotechnical Contexts
The presence of anhydrite in rock formations can have significant implications for subsurface engineering projects, particularly in tunneling. Its unique swelling behavior when exposed to water is a critical consideration for structural stability.
Anhydrite-bearing rock formations pose a significant challenge in tunnel construction due to the phenomenon of swelling. onepetro.orggeolsoc.org.uk When anhydrite comes into contact with water, it undergoes a chemical transformation into gypsum (CaSO₄·2H₂O). This conversion is accompanied by a substantial increase in volume, which can be up to 61%. geolsoc.org.ukmdpi.com
This volume expansion can exert considerable pressure on the tunnel lining, leading to heaving of the tunnel floor, deformation, and in severe cases, failure of the support structure. onepetro.orgonepetro.org The swelling pressure generated can be significant, with in-situ pressures capable of challenging or exceeding the capacity of tunnel supports. mdpi.com The excavation process itself can create new pathways for water to reach the anhydrite, exacerbating the swelling potential. onepetro.org
To mitigate the risks associated with anhydrite swelling in tunneling, various engineering strategies are employed. These can include measures to prevent water ingress, the use of yielding or deformable support systems that can accommodate some degree of rock expansion, and detailed geotechnical investigations to characterize the swelling potential of the rock mass. onepetro.orggeolsoc.org.uk
Table 4: Key Aspects of Anhydrite Swelling in Tunneling
| Aspect | Description |
| Mechanism | Conversion of anhydrite (CaSO₄) to gypsum (CaSO₄·2H₂O) in the presence of water. mdpi.com |
| Volume Increase | Up to 61%. geolsoc.org.uk |
| Consequences | Heaving of tunnel floor, pressure on lining, potential for structural failure. onepetro.orgonepetro.org |
| Mitigation | Water control measures, yielding support systems, thorough geotechnical analysis. onepetro.orggeolsoc.org.uk |
Mitigation Strategies for Anhydrite-Induced Swelling in Geotechnical Projects
Anhydrite-induced swelling in geotechnical projects, such as tunneling and foundation construction, can lead to significant structural damage due to the volumetric expansion associated with the transformation of anhydrite (CaSO₄) to gypsum (CaSO₄·2H₂O) in the presence of water. onepetro.orgkit.edu This transformation can result in a volume increase of up to 61%. riskcom.de Consequently, various mitigation strategies have been developed to counteract or manage this phenomenon. These strategies can be broadly categorized into thermal, chemical, hydrogeological, and design-based approaches.
Thermal Mitigation
One innovative approach to control anhydrite swelling is through the application of heat. Research has demonstrated that moderately heating the anhydrite-bearing rock can significantly retard or even completely halt the transformation to gypsum. ethz.chethz.ch This method is based on the temperature dependency of the anhydrite-gypsum system. ethz.ch Experimental results have shown that heating is an effective measure, with noticeable effects at temperatures as low as 35-40°C. researchgate.net
| Parameter | Effect of Increased Temperature | Reference |
| Swelling Pressure | Decreases under full volumetric constraint | researchgate.net |
| Swelling Strain | Decreases under constant stress | researchgate.net |
| Swelling Rate | Decreases | researchgate.net |
| Anhydrite-to-Gypsum Transformation | Retarded or completely stopped at 35-55°C | ethz.ch |
This table summarizes the effects of heating on anhydrite swelling based on experimental findings.
Artificial ground heating represents a potentially sustainable and cost-effective long-term remediation method for preventing anhydrite swelling. riskcom.de
Chemical Mitigation
The use of chemical inhibitors is another strategy to prevent or reduce the swelling of rock material containing anhydrite. google.com These inhibitors work by controlling the transformation of anhydrite to gypsum. The mechanisms of chemical inhibition can include: google.com
Dissolution Inhibition: Slowing down the rate at which anhydrite dissolves in water.
Nucleation Inhibition: Preventing the initial formation of gypsum crystals.
Crystal Growth Inhibition: Halting the growth of existing gypsum crystals.
Additionally, the salinity of the water plays a role in the stability of anhydrite. Increased concentrations of sodium chloride (NaCl) can favor the stability of anhydrite over gypsum, even at lower temperatures, potentially controlling swelling. onepetro.org
Hydrogeological and Design-Based Mitigation
Controlling water ingress is a critical factor in mitigating anhydrite swelling, as the presence of water is a prerequisite for the transformation to gypsum. kit.edu In tunneling projects, this can be achieved by sealing the rock around the tunnel to prevent groundwater from coming into contact with anhydrite-bearing formations. tunnel-online.info
From a design perspective, structures can be engineered to accommodate or resist the pressures exerted by swelling rock. One such method involves placing the invert arch of a tunnel on yielding supports. onepetro.org This design allows for a controlled amount of floor heave, which in turn drastically reduces the swelling pressure on the tunnel lining. onepetro.org Other strategies include the use of collapsible void formers beneath slabs or beams, which compress in response to ground heave, preventing the upward force from affecting the structure. dufaylite.com
| Mitigation Strategy | Description | Primary Mechanism |
| Thermal | Artificial heating of the rock mass to 35-55°C. | Retards or stops the anhydrite to gypsum transformation. ethz.chethz.ch |
| Chemical | Application of chemical inhibitors. | Interferes with anhydrite dissolution or gypsum crystallization. google.com |
| Hydrogeological | Sealing and grouting of rock formations. | Prevents water from reaching the anhydrite-bearing rock. tunnel-online.info |
| Design-Based | Use of yielding supports or void formers. | Accommodates heave to reduce pressure on the structure. onepetro.orgdufaylite.com |
This table provides an overview of the primary mitigation strategies for anhydrite-induced swelling.
Anhydrite as a Filler Material in Underground Mining
In underground mining, backfilling is the process of refilling the voids created by the extraction of ore. ctfassets.net This practice serves several critical functions, including providing ground support, mitigating surface subsidence, improving ore recovery, and facilitating the disposal of mine waste. ctfassets.netminingdoc.tech Anhydrite, in various forms, is utilized as a component in mine backfill materials.
Anhydrite can be incorporated into different types of backfill, most notably paste backfill and hydraulic fill. westechwater.comresearchgate.net Paste backfill is a high-density mixture of tailings, water, and a binding agent, which typically has a high solids content. ceon.rs Cemented hydraulic fill involves transporting a slurry of sand and a binder into the mine voids. uwa.edu.au
The use of industrial by-products is common in backfill formulations to reduce costs and for environmental reasons. ceon.rsresearchgate.net Anhydrite, sometimes in the form of desulfurization gypsum, can act as an activator in binders containing materials like fly ash and slag. researchgate.net
Components of Anhydrite-Containing Mine Backfill
| Component | Function | Examples |
| Aggregate | Provides bulk and structural mass. | Mine tailings, waste rock, sand, gravel. westechwater.comtu-freiberg.de |
| Binder | Cements the aggregate particles together to provide strength. | Portland cement, fly ash, slag. westechwater.comceon.rs |
| Activator/Additive | Can modify the properties of the binder and the overall backfill. | Anhydrite, gypsum. researchgate.netosti.gov |
| Water | Facilitates mixing and transport of the backfill material. | Process water, mine water. ctfassets.net |
This table outlines the typical components of mine backfill that may include anhydrite.
The addition of anhydrite can influence the mechanical properties of the backfill. For instance, studies on binders activated with calcium oxide have shown that an optimal anhydrite content can increase the compressive strength of the backfill material. researchgate.net This is attributed to the formation of ettringite, which has a reinforcing effect within the material matrix. researchgate.net
However, the quality and consistency of the anhydrite used can impact the final properties of the backfill. Fluctuations in the quality of anhydrite dust have been noted to negatively affect the mechanical properties of sprayed coatings used for temporary linings in mines. osti.gov
Anhydrite in Geothermal Energy Production: Scaling and Mitigation
In geothermal energy production, the hot water or steam extracted from underground reservoirs often contains dissolved minerals. onepetro.org As the geothermal fluid is brought to the surface and undergoes changes in temperature and pressure, these minerals can precipitate and form scale deposits on the surfaces of wells and equipment. mdpi.com Anhydrite is a common scale-forming mineral, particularly in higher-temperature geothermal systems. researchgate.net
The solubility of anhydrite decreases with increasing temperature, a property known as retrograde solubility. researchgate.netmygeoenergynow.org This is a key factor in its precipitation in geothermal systems. As hotter fluids from the reservoir enter the wellbore and experience temperature changes, the fluid can become supersaturated with respect to anhydrite, leading to scale formation. mygeoenergynow.org
Anhydrite scaling can cause significant operational problems, including reduced fluid flow, decreased heat transfer efficiency, and damage to equipment. mdpi.comjst.go.jp
Mitigation Strategies for Anhydrite Scaling
Several strategies are employed to manage and mitigate anhydrite scaling in geothermal operations. These can be broadly classified as chemical, mechanical, and operational adjustments.
Chemical Inhibition: The use of scale inhibitors is a common method to prevent the formation of carbonate and sulfate scales. researchgate.net These chemicals work by interfering with the crystal nucleation and growth processes. For an inhibitor to be effective in a geothermal environment, it must be thermally stable at high temperatures. onepetro.org
Operational Adjustments: Controlling the thermodynamic conditions of the geothermal fluid can help prevent scaling. This can involve managing pressure to prevent the flashing of steam, which can concentrate dissolved minerals, or controlling temperature changes within the system. geothermperform.eu
Mechanical Removal: Once scale has formed, it can be removed mechanically. This can involve reaming the wellbore with a drill rig to scrape away the scale deposits. geonardo.com However, mechanical removal can be costly and may require the temporary shutdown of the geothermal well. onepetro.org
Factors Influencing Anhydrite Scaling
| Factor | Influence on Anhydrite Scaling | Reference |
| Temperature | Anhydrite solubility decreases with increasing temperature, promoting precipitation in high-temperature zones. | researchgate.net |
| Pressure | Pressure drops can lead to flashing, which concentrates dissolved solids and can induce scaling. | onepetro.org |
| Brine Chemistry | The concentration of calcium and sulfate ions in the geothermal fluid determines the saturation state. | researchgate.net |
| Fluid Mixing | The mixing of fluids from different geothermal zones with varying temperatures and chemistries can trigger precipitation. | mygeoenergynow.org |
This table summarizes the key factors that influence the formation of anhydrite scale in geothermal systems.
Analytical and Characterization Methodologies for Anhydrite Research
X-ray Diffraction (XRD) and High-Temperature XRD (HT-XRD) for Phase Identification and Quantification
X-ray Diffraction (XRD) is a cornerstone technique for the identification and quantification of Anhydrite and its various polymorphs. Each crystalline phase of calcium sulfate (B86663), including Anhydrite (Ca(SO₄)), gypsum (CaSO₄·2H₂O), and bassanite (CaSO₄·0.5H₂O), possesses a unique crystal structure that produces a characteristic diffraction pattern. These patterns serve as fingerprints for phase identification. mdpi.com
Quantitative analysis of mineral mixtures containing Anhydrite can be performed using methods like the Rietveld refinement of XRD data. rruff.info This is particularly important in industrial applications, such as cement production, where the relative amounts of gypsum, bassanite, and Anhydrite III influence the hydration kinetics and final properties of the material. fau.deresearchgate.net Distinguishing between bassanite and Anhydrite III can be challenging due to their structural similarities, but it is achievable through careful analysis of XRD patterns. rruff.info For instance, specific reflections in the 28° to 34° (2θ) range allow for the differentiation of soluble Anhydrite, bassanite, and Anhydrite II. researchgate.net
High-Temperature X-ray Diffraction (HT-XRD) is employed to monitor the phase transformations of calcium sulfate hydrates in real-time as a function of temperature. researchgate.net This technique has been instrumental in studying the dehydration of gypsum, revealing the sequential transformation to bassanite and then to different forms of Anhydrite. researchgate.net HT-XRD studies have helped to identify the temperature ranges at which these transformations occur. researchgate.net For example, the transition from β-CaSO₄ to α-CaSO₄ has been observed at approximately 1,214°C. nist.gov
| Phase | Key XRD Reflections (2θ) |
| Anhydrite II | Main peak at ~0.350 nm. researchgate.net Other peaks at 14.7°, 25.6°, 29.7°, and 31.8°. researchgate.net |
| Bassanite | Reflections that can overlap with Anhydrite III. researchgate.net |
| Anhydrite III | Structurally similar to bassanite, making distinction complex. rruff.info |
Spectroscopic Techniques
Spectroscopy provides valuable insights into the vibrational properties of the sulfate ion and the presence or absence of water molecules in the crystal structure of Anhydrite.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a material. In the context of Anhydrite, FTIR is used to characterize the vibrational modes of the sulfate (SO₄²⁻) ion. The anhydrous nature of Ca(SO₄) means its FTIR spectrum is devoid of the characteristic O-H stretching and bending vibrations associated with water molecules, which are prominent in the spectra of gypsum and bassanite. usra.edu
The mid-IR region is particularly informative. Anhydrite exhibits strong SO₄ ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) vibrational bands. usgs.gov Weaker features corresponding to ν₁ (symmetric stretching) and ν₂ (symmetric bending) modes are also observed. usgs.gov The positions of these bands can help distinguish Anhydrite from its hydrated counterparts. For example, a strong doublet at 674 and 605 cm⁻¹ is related to the out-of-plane bending vibrations (ν₄) of the sulfate group in calcium sulfate. researchgate.net
| Vibrational Mode | Anhydrite (Ca(SO₄)) Wavenumber (cm⁻¹) | Gypsum (CaSO₄·2H₂O) Wavenumber (cm⁻¹) | Bassanite (CaSO₄·0.5H₂O) Wavenumber (cm⁻¹) |
| SO₄ ν₃ | ~1150–1200 usgs.gov | ~1140 | ~1155, 1100, 1005 |
| SO₄ ν₄ | ~600–680 usgs.gov | ~670, 602 | ~660 |
| SO₄ ν₁ | ~1005–1015 usgs.gov | ~1007 | Not specified |
| SO₄ ν₂ | ~470–510 usgs.gov | Not specified | Not specified |
| H₂O Bending | Absent usra.edu | ~1682, 1619 usra.edu | ~1617 usra.edu |
| H₂O Stretching | Absent usra.edu | ~3550, 3400 | ~3600, 3550 |
Raman Spectroscopy
Raman spectroscopy is highly sensitive to the crystallographic structure and composition of materials, making it an excellent tool for differentiating the various phases within the CaSO₄-H₂O system. ehu.esnih.gov Each phase—gypsum, bassanite, and the different Anhydrite polymorphs (I, II, and III)—exhibits a distinct Raman spectrum. nih.govacs.org
The most prominent feature in the Raman spectra of calcium sulfates is the symmetric stretching vibration (ν₁) of the sulfate ion. mdpi.com The position of this main band is a key diagnostic for phase identification. ehu.esacs.org For instance, natural Anhydrite (AII) is consistently identified by its main Raman band at 1017 cm⁻¹, while soluble Anhydrite (AIII) is characterized by a band at 1025 cm⁻¹. ehu.esnih.gov This distinction has been crucial in resolving contradictions in previously published literature. ehu.es
| Calcium Sulfate Phase | Main Raman Band (ν₁) Wavenumber (cm⁻¹) |
| Gypsum | 1008 nih.govacs.org |
| Bassanite | 1015 nih.govacs.org |
| Anhydrite III (soluble) | 1025 nih.govacs.org |
| Anhydrite II (insoluble) | 1017 nih.govacs.org |
| Anhydrite I | 1017 nih.govacs.org |
Hyperspectral Cathodoluminescence (CL) Spectroscopy
Hyperspectral Cathodoluminescence (CL) spectroscopy is a powerful microanalytical technique that provides insights into the trace element composition and defect structures of minerals. delmic.com When Anhydrite is bombarded with an electron beam, it emits light (luminescence) with a spectrum that is characteristic of its composition. oup.com
This technique can reveal zoning within Anhydrite crystals that may not be visible with other methods. For example, studies have differentiated between a rare-earth element (REE)-rich core and an REE-free rim in Anhydrite grains. oup.com The CL spectra of the REE-rich areas show distinct peaks associated with various rare-earth elements, such as Nd³⁺, Sm³⁺, Ce³⁺, Eu³⁺, and Eu²⁺, as well as other trace elements like Pb²⁺. oup.com In contrast, the REE-free regions exhibit only intrinsic and phonon replica peaks. oup.com This level of detail is invaluable for understanding the geochemical environment and growth history of the Anhydrite. oup.comresearchgate.net
| Emission Center | Peak Energy (eV) / Wavelength (nm) |
| Nd³⁺ | 1.4, 1.54 oup.com |
| Sm³⁺ | 1.93, 2.05 oup.com |
| Eu³⁺ | 2.09 oup.com |
| Eu²⁺ | 3.2 oup.com |
| Ce³⁺ | 3.65, 3.9 oup.com |
| Pb²⁺ | 4.11 oup.com |
Thermal Analysis Methods
Thermal analysis techniques are essential for studying the dehydration processes and phase transitions that occur in calcium sulfate compounds upon heating.
Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA or TG) measures the change in mass of a sample as a function of temperature. wikipedia.org For calcium sulfate hydrates, TGA is used to quantify the loss of water molecules during heating. osti.gov The dehydration of gypsum to Anhydrite occurs in two main steps: the first is the conversion to bassanite, and the second is the complete dehydration to Anhydrite. researchgate.net These steps are observed as distinct mass losses in the TGA curve. researchgate.net
Differential Scanning Calorimetry (DSC), often performed concurrently with TGA, measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves for gypsum show two major endothermic peaks corresponding to the two dehydration steps. nih.gov Following dehydration, an exothermic peak may be observed at higher temperatures (e.g., around 362-375°C), which is attributed to the phase transformation of the initially formed soluble Anhydrite (γ-CaSO₄ or Anhydrite III) to the more stable, insoluble form (β-CaSO₄ or Anhydrite II). nih.govrigaku.com
| Thermal Event | Approximate Temperature Range (°C) | Observation |
| Dehydration Step 1 (Gypsum → Bassanite) | 100 - 150 researchgate.net | Endothermic peak (DSC), Mass loss (TGA) researchgate.netnih.gov |
| Dehydration Step 2 (Bassanite → Anhydrite III) | 150 - 250 researchgate.net | Endothermic peak (DSC), Mass loss (TGA) researchgate.netnih.gov |
| Phase Transition (Anhydrite III → Anhydrite II) | ~360 - 375 nih.govrigaku.com | Exothermic peak (DSC) nih.govrigaku.com |
| Phase Transition (β-Anhydrite → α-Anhydrite) | ~1214 - 1220 nist.govrigaku.com | Endothermic peak (DTA/DSC) nist.govrigaku.com |
| Decomposition (CaSO₄ → CaO + SO₃) | > 1250 rigaku.com | Mass loss (TGA) rigaku.com |
Dielectric Thermal Analysis (MW-DETA)
Dielectric Thermal Analysis (DETA) under microwave heating (MW-DETA) is a powerful technique for characterizing the mineral transformations within the gypsum-anhydrite system. This method provides detailed information on the dynamics of these transformations by measuring the dielectric properties of the material as a function of temperature during microwave heating. rsc.org
In a study of the gypsum-anhydrite system, MW-DETA, used simultaneously with Raman spectroscopy, revealed a new intermediate phase with a γ-anhydrite structure. rsc.org This phase, identified as the soluble stage of γ-anhydrite, is characterized by a high ionic charge within its crystal channels. The complete transformation sequence was identified as: gypsum → 0.625-subhydrate → bassanite → hydro γ-anhydrite → anhydrous γ-anhydrite → β-anhydrite. rsc.org The high sensitivity of MW-DETA to water loss makes it particularly effective for assessing mineral transformations and changes in crystal structure. rsc.org
| Stage | Compound | Key Characteristic identified by MW-DETA |
| Initial | Gypsum (CaSO₄·2H₂O) | Starting material |
| Intermediate | 0.625-subhydrate | Intermediate water loss phase |
| Intermediate | Bassanite (CaSO₄·0.5H₂O) | Significant water loss detected |
| New Intermediate Phase | Hydro γ-anhydrite | High ionic charge in crystal channels |
| Intermediate | Anhydrous γ-anhydrite | Complete water loss from γ-anhydrite structure |
| Final | β-anhydrite (Anhydrite) | Stable anhydrous phase |
Fluid Inclusion Studies in Anhydrite
Fluid inclusion studies in anhydrite and associated minerals like gypsum provide critical data on the temperature and chemical composition of the fluids from which these minerals precipitated. Analysis of monophasic fluid inclusions in giant gypsum crystals from Naica, Mexico, which formed from the dissolution of anhydrite, indicated a growth temperature of 54.5 ± 2.0 °C. gfz-potsdam.de These studies help reconstruct the geological conditions of mineral formation. For instance, isotopic studies combined with fluid inclusion data have shown that these large gypsum crystals formed through the dissolution of both hydrothermal and sedimentary anhydrite. gfz-potsdam.de
The ultramicrochemical analysis (UMCA) of fluid inclusions, particularly in halite which is often associated with anhydrite deposits, allows for the quantitative determination of the major components of the entrapped brines, such as K⁺, SO₄²⁻, Ca²⁺, and Mg²⁺. mdpi.com This technique involves extracting the fluid from an individual inclusion and analyzing the volume of precipitated salts formed by specific chemical reactions in micro-capillaries. mdpi.com This provides direct insight into the chemistry of the paleo-fluids responsible for anhydrite precipitation and diagenesis.
| Ion | Minimum Detectable Concentration (g/L) |
| K⁺ | 0.8 |
| SO₄²⁻ | 0.5 |
| Ca²⁺ | 0.9 |
| Mg²⁺ | 1.0 |
Chemical Compositional Analysis
X-ray Fluorescence (XRF) and Portable XRF (pXRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials like rocks, minerals, and sediments. carleton.edu The method involves exciting a sample with a primary X-ray source, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays. Each element produces a unique set of characteristic fluorescent X-rays, allowing for qualitative and quantitative analysis of the material's composition. portableas.comyoutube.com
XRF is widely used for the bulk analysis of major and trace elements in geological materials. carleton.edu While laboratory-based XRF provides high-precision data, the development of portable XRF (pXRF) analyzers has revolutionized in-field geochemical analysis. portableas.comfieldmuseum.org These handheld devices allow for rapid, on-site elemental analysis of soils, ores, and rocks, which is particularly useful in mining and exploration to define ore/waste boundaries and guide decision-making. fieldmuseum.orgevidentscientific.com For instance, pXRF can be used to analyze for key elements associated with anhydrite deposits, providing real-time data that can improve operational efficiency. evidentscientific.com
Inductively Coupled Plasma (ICP) Analysis
Inductively Coupled Plasma (ICP) analysis is a powerful technique for determining the elemental composition of geological samples, including those containing anhydrite. ICP-based methods, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), require the sample to be in a liquid form. tamu.edu For rock samples like anhydrite, this is achieved by dissolution using a combination of acids or a lithium metaborate (LiBO₂) flux-fusion technique. tamu.edu
Once in solution, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. nih.gov In ICP-AES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of each element. tamu.edu ICP-MS, on the other hand, separates and measures the ions based on their mass-to-charge ratio, offering extremely low detection limits for a wide range of elements. nih.gov ICP analysis has been successfully used to confirm the presence of anhydrite in reservoir core samples by determining the elemental composition of the rock after dissolution in acid. rice.eduresearchgate.net
Stable Isotope Analysis (Sulfur and Oxygen Isotopes)
Stable isotope analysis of sulfur (δ³⁴S) and oxygen (δ¹⁸O) in anhydrite is a fundamental tool for investigating the origin of the sulfate and the formation mechanisms of the mineral. The isotopic composition of anhydrite provides clues about the source of the sulfur (e.g., seawater sulfate, magmatic sulfur) and the temperature of formation. tamu.eduunl.edu
The analytical procedure typically involves dissolving the anhydrite sample in a dilute acid solution. tamu.edu The sulfate in the solution is then precipitated as barium sulfate (BaSO₄). For sulfur isotope analysis, the BaSO₄ is converted to SO₂ gas, while for oxygen isotope analysis, it is converted to CO₂ gas. tamu.edu These gases are then analyzed using an isotope ratio mass spectrometer. The δ³⁴S values are reported relative to the Vienna Cañon Diablo Troilite (V-CDT) standard, and δ¹⁸O values are reported relative to the Vienna Standard Mean Ocean Water (V-SMOW). tamu.edu
Research on anhydrite from the TAG hydrothermal mound, for example, showed δ³⁴S values ranging from 21.2‰ to 22.8‰ and δ¹⁸O values from 8.8‰ to 12.0‰. tamu.edu These values, when compared to seawater sulfate, can be used to model the conditions of anhydrite precipitation, such as the temperature and the degree of isotopic equilibrium with other sulfur-bearing species like H₂S. tamu.edu
| Isotope Ratio | Range of Values in TAG Anhydrite | Standard |
| δ³⁴S | 21.2‰ to 22.8‰ | V-CDT |
| δ¹⁸O | 8.8‰ to 12.0‰ | V-SMOW |
Geological Mapping and Geophysical Techniques (e.g., Electrical Tomography) for Subsurface Anhydrite Delineation
Geological mapping is a fundamental technique for understanding the distribution of rock units, including anhydrite-bearing formations, at the Earth's surface. It involves systematically recording the location, orientation, and characteristics of rock outcrops. researchgate.netmdpi.com This information is used to create geological maps that depict the spatial arrangement of different rock types and structures, which is essential for resource exploration and geological hazard assessment. researchgate.netresearchgate.net
For delineating subsurface anhydrite deposits, geological mapping is often combined with geophysical techniques. These methods measure physical properties of the Earth's subsurface to infer geological structures. clu-in.org Electrical Resistivity Tomography (ERT) is a particularly effective geophysical method for mapping anhydrite. researchgate.netwikipedia.org ERT works by injecting an electrical current into the ground and measuring the resulting potential differences at the surface. clu-in.org These measurements are then used to create a 2D or 3D image of the subsurface resistivity distribution. clu-in.org
Since anhydrite typically has a different electrical resistivity compared to its hydrated form, gypsum, and other surrounding rocks, ERT can be used to map the transition zones between these formations. researchgate.net A case study in an open pit mine in Crete, Greece, demonstrated the successful use of 2D electrical tomography, in conjunction with geological mapping, to delineate the gypsum/anhydrite transition zone, which is critical for optimizing mining operations. researchgate.net
Theoretical Modeling and Simulation of Anhydrite Behavior
Thermodynamic Modeling of Phase Stability and Transformations (e.g., CaSO₄–H₂O System)
The CaSO₄–H₂O system is characterized by the existence of three primary crystalline phases: gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄) leeds.ac.uk. Thermodynamic modeling, often visualized through phase diagrams, is fundamental to understanding the conditions under which each phase is stable or metastable researchgate.netnm.govphasediagram.dkresearchgate.net. These models integrate experimental data on solubility, dehydration, and hydration equilibria to map the stability fields of these calcium sulfate (B86663) hydrates as a function of temperature, pressure, and solution composition (e.g., salinity) leeds.ac.ukresearchgate.netajsonline.orgepa.gov.
In pure water, anhydrite is generally the most stable anhydrous phase at temperatures above approximately 40-42°C, while gypsum is stable below this temperature nm.govajsonline.orgepa.gov. However, the transition temperature is highly sensitive to the presence of dissolved salts, particularly NaCl. Increasing salinity shifts the gypsum-anhydrite transition temperature to lower values; for instance, in saturated NaCl solutions, gypsum can dehydrate to anhydrite below 14°C ajsonline.orgepa.gov. Bassanite is often found to be metastable, but under specific high-salinity conditions (e.g., 4.8 M NaCl), it can become thermodynamically stable relative to gypsum at temperatures above ~115°C researchgate.net. Thermodynamic calculations also reveal how ambient temperature and water vapor pressure dictate the dehydration pathways of gypsum, influencing whether bassanite or anhydrite is formed acs.orgnih.govnih.gov.
Table 7.1: Representative Gypsum-Anhydrite Transition Temperatures
| Conditions | Transition Temperature (°C) | Notes | Source |
| Pure Water | 40 ± 2 | Gypsum stable below, Anhydrite stable above | nm.govajsonline.org |
| Pure Water | ~42 | Anhydrite stable above | epa.gov |
| Saturated NaCl solution | < 14 | Gypsum dehydrates to anhydrite | ajsonline.org |
| 4.8 M NaCl solution | ~115 | Bassanite becomes stable relative to gypsum (may vary with model/database) | researchgate.net |
| Pure Water (calculated) | 46 ± 22 | Thermodynamic calculation range | epa.gov |
Kinetic Modeling of Anhydrite Precipitation and Hydration
Kinetic modeling focuses on the rates at which anhydrite forms (precipitation) and reacts with water (hydration), processes critical in geological formations and industrial applications like cement production and geothermal energy extraction geoconvention.comcopernicus.orgjst.go.jpresearchgate.net. The hydration of anhydrite typically proceeds via a dissolution-nucleation-crystallization mechanism researchgate.net. Kinetic models aim to quantify these rates using parameters such as activation energies and rate constants, often derived from experimental data geoconvention.comrruff.info.
The reactivity of anhydrite can be influenced by its preparation method; samples calcined at around 800°C often exhibit enhanced reactivity due to surface defects researchgate.net. External activators, such as soluble sulfates (e.g., K₂SO₄) or Portland cement, can significantly accelerate anhydrite hydration, improving its binding properties and strength researchgate.netresearchgate.net. In geothermal systems, anhydrite precipitation kinetics are vital for predicting and mitigating mineral scaling, which can impede fluid flow geoconvention.comjst.go.jphamburg.de. For instance, estimated precipitation rate constants for anhydrite in geothermal wellbores have been reported, with temperature differences between mixing fluids identified as a primary driver for supersaturation and precipitation jst.go.jp. The dehydration kinetics of gypsum to anhydrite can also be modeled, with activation barriers reported for specific conditions rruff.info.
Table 7.2: Representative Kinetic Parameters for Anhydrite Processes
| Process | Parameter | Value | Conditions | Source |
| Gypsum Dehydration to γ-Anhydrite | Activation Energy | 18(2) kcal/mol | Reduced pressure (100 Pa), 313–353 K | rruff.info |
| Anhydrite Precipitation (Geothermal) | Rate Constant | 5.5 x 10⁻⁶ mol m⁻² s⁻¹ | Estimated for wellbore conditions | jst.go.jp |
| Anhydrite Hydration (with additives) | Hydration Degree | Increased from 0.51 to 0.76 (example) | With specific additives (e.g., ground glass) | researchgate.net |
| Anhydrite Hydration (with K₂SO₄) | Heat Evolution Rate | Increased with K₂SO₄ concentration | Varying K₂SO₄ concentrations (0.5-3.3 wt%) | researchgate.net |
Monte Carlo (MC) Simulations for Rehydration Mechanisms
Monte Carlo (MC) simulations, particularly Grand Canonical Monte Carlo (GCMC), are powerful tools for investigating the microscopic mechanisms of anhydrite rehydration and its interaction with water molecules acs.orgnih.govnih.govresearchgate.netresearchgate.net. These simulations provide atomistic insights into how water molecules adsorb onto and within the γ-CaSO₄ framework, contributing to the formation of hydrated phases like CaSO₄·0.67H₂O acs.orgnih.govnih.govresearchgate.net.
A key finding from MC simulations is the remarkable capacity of γ-CaSO₄ to adsorb water vapor even from extremely dry atmospheres. This property suggests potential applications in drying technologies or water harvesting from arid environments acs.orgnih.govnih.govresearchgate.netresearchgate.net. Simulations have quantified this water uptake, showing that the number of water molecules incorporated into the anhydrite structure (n in CaSO₄·nH₂O) increases with water vapor pressure. For instance, on Mars, simulated uptake showed 'n' increasing from 0 to 0.5 as water vapor pressure rose from 0 to 0.04 Pa at 215 K acs.orgnih.gov. These simulations also highlight that the type of surface vacancy present can influence water adsorption, with SO₄²⁻ vacancies promoting surface hydration on both anhydrite and bassanite x-mol.net.
Table 7.3: MC Simulation of Water Uptake in γ-CaSO₄
| Condition (Temperature) | Water Vapor Pressure (Pa) | Simulated Water Content (n in CaSO₄·nH₂O) | Notes | Source |
| 215 K | 0 | 0 | Extremely dry atmosphere | acs.orgnih.gov |
| 215 K | 0.04 | ~0.5 | acs.orgnih.gov | |
| 298 K | ~1% RH (approx. 300 Pa) | ~0.5 | Rehydration to CaSO₄·0.5H₂O | nih.gov |
| 298 K | >80% RH (approx. 2900 Pa) | ~0.67 | Formation of CaSO₄·0.67H₂O | nih.gov |
Density Functional Theory (DFT) and First-Principles Methods for Crystal Structure and Elastic Properties
Density Functional Theory (DFT) and other first-principles computational methods are employed to accurately determine the fundamental crystal structure and predict the mechanical (elastic) properties of anhydrite mdpi.comresearchgate.netdntb.gov.uawdfiles.comhpstar.ac.cn. These quantum mechanical approaches allow for the calculation of elastic constants (Cᵢⱼ) by simulating the crystal's response to applied strains and stresses mdpi.comwdfiles.comhpstar.ac.cn.
Studies using DFT have successfully elucidated the three-dimensional model of the anhydrite crystal structure, yielding parameters that closely match experimental data mdpi.comresearchgate.net. By calculating the elastic tensor, derived properties such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be determined mdpi.comresearchgate.netwdfiles.com. These calculations are often performed under varying pressure conditions to understand how mechanical properties evolve with depth or lithostatic load mdpi.comresearchgate.net. Research indicates that the bulk modulus and Poisson's ratio of anhydrite crystals tend to increase gradually with increasing pressure mdpi.comresearchgate.net. Furthermore, first-principles methods can reveal anisotropy in elastic behavior, showing how properties vary with crystallographic direction mdpi.comresearchgate.net. Acoustic velocities also tend to stabilize with increasing pressure, while material hardness may decrease mdpi.comresearchgate.net.
Table 7.4: DFT/First-Principles Calculated Elastic Properties of Anhydrite
| Property | Value (GPa) | Pressure (MPa) | Notes | Source |
| Bulk Modulus (K) | ~50-60 | 0 | Calculated value, varies with pressure | mdpi.comresearchgate.net |
| Poisson's Ratio (ν) | ~0.25-0.30 | 0 | Calculated value, varies with pressure | mdpi.comresearchgate.net |
| Young's Modulus (E) | ~70-90 | 0 | Calculated value, exhibits anisotropy | mdpi.comresearchgate.net |
| Shear Modulus (G) | ~30-40 | 0 | Calculated value, exhibits anisotropy | mdpi.comresearchgate.net |
Humidity Stress Field Theory for Anhydrite Rock Swelling
Anhydrite rocks are notorious for their significant volumetric expansion, or swelling, upon contact with moisture. This phenomenon poses considerable challenges in geotechnical engineering, particularly in tunnel construction, where it can lead to structural damage such as floor heave and lining deformation researchcommons.orgdntb.gov.uamdpi.comresearchgate.netzjujournals.com. The Humidity Stress Field Theory provides a theoretical framework to model and predict this time-dependent swelling behavior researchcommons.orgdntb.gov.uamdpi.comresearchgate.netzjujournals.com.
This theory couples the distribution of humidity within the rock mass with the resulting stress and strain fields. Analytical solutions based on this theory enable the assessment of time-dependent stress and deformation changes within anhydrite rock tunnels dntb.gov.uamdpi.comzjujournals.com. Research has highlighted that the deformation modulus during swelling can be substantially lower than the intrinsic elastic modulus of the anhydrite, a discrepancy that must be accounted for to avoid overestimating stress levels mdpi.com. Studies using this theory have quantified the impact of swelling over time, showing increases in radial displacement and circumferential stress with prolonged exposure to moisture mdpi.com. For instance, circumferential stress can increase by over 20% with a year of swelling, and radial displacement escalates similarly mdpi.com. The theory has been validated through experimental tests and engineering applications, confirming its utility in understanding the complex stress-strain relationships in expansive rock masses researchgate.net.
Table 7.5: Simulated Effects of Swelling on Anhydrite Rock Tunnels (Illustrative)
| Parameter | Change Over Time (30 days vs. 0 days) | Change Over Time (365 days vs. 0 days) | Notes | Source |
| Radial Displacement (mm) | +22.97% | +35.93% | At tunnel wall, influenced by initial humidity and swelling | mdpi.com |
| Circumferential Stress (MPa) | +13.94% | +21.86% | At tunnel wall, influenced by initial humidity and swelling | mdpi.com |
Thermo-Hydro-Chemical (THC) Modeling of Anhydrite in Hydrothermal Systems
Thermo-Hydro-Chemical (THC) modeling integrates heat transfer, fluid flow, and geochemical reactions to simulate the complex behavior of mineral systems, particularly in hydrothermal environments like mid-ocean ridges and geothermal power plants jst.go.jpescholarship.orgosti.govgeomar.deresearchgate.netupc.eduosti.govmdpi.com. Anhydrite plays a significant role in these systems, influencing fluid chemistry, porosity, permeability, and the formation of mineral deposits jst.go.jphamburg.deescholarship.orgosti.govgeomar.deresearchgate.netupc.eduosti.govmdpi.comtamu.edu.
In mid-ocean ridge hydrothermal systems, anhydrite precipitation is observed to reduce fracture porosity and contribute to the formation of chimney-like structures around upwelling plumes. These anhydrite seals can limit mixing between hot hydrothermal fluids and cooler seawater, leading to increased vent temperatures escholarship.orgosti.govgeomar.deresearchgate.net. THC models are used to predict anhydrite scaling in geothermal wells, where mixing of fluids with different temperatures and salinities can cause supersaturation and precipitation, impacting reservoir performance geoconvention.comjst.go.jphamburg.demdpi.com. In the context of nuclear waste disposal, THC simulations of compacted bentonite (B74815) have shown anhydrite precipitation during the initial thermal phase, which can later reverse to dissolution as the system cools upc.edu. These models provide crucial insights into the long-term evolution of geological repositories and the fate of minerals within them upc.edu.
Table 7.6: Simulated Roles of Anhydrite in Hydrothermal Systems
| System / Environment | Modeled Process / Phenomenon | Simulated Effect | Key Influencing Factors | Source |
| Mid-Ocean Ridge (MOR) | Anhydrite Precipitation | Fracture porosity reduction, chimney formation, increased vent temperature | Fluid mixing, temperature, salinity | escholarship.orgosti.govgeomar.deresearchgate.net |
| Geothermal Power Plants | Anhydrite Scaling | Pore space clogging, reduced permeability, decreased heat exchanger efficiency | Fluid temperature, salinity, mixing, precipitation rate | geoconvention.comjst.go.jphamburg.de |
| Nuclear Waste Repository | Anhydrite Precipitation/Dissolution | Potential buffer cementation/alteration, redistribution due to thermal gradients | Temperature, time, groundwater flow, chemical reactions | upc.edu |
| Subsurface Fractures | Anhydrite Deposition | Sealing of fractures, alteration of permeability | Fluid flow, mineral supersaturation | osti.gov |
Reactive Transport Models for Geochemical Processes
Reactive transport models are sophisticated computational tools that couple the movement of fluids (advection and dispersion) with chemical reactions (dissolution, precipitation, and speciation) to simulate the evolution of geochemical systems over time and space geoconvention.comjst.go.jphamburg.deosti.govmdpi.com. These models are vital for understanding the behavior of minerals like anhydrite in various geological and industrial contexts.
In geothermal energy production, reactive transport models are used to simulate anhydrite scale formation in wellbores and reservoirs. They can predict the conditions leading to supersaturation, estimate precipitation rates, and assess the impact on reservoir performance and infrastructure geoconvention.comjst.go.jphamburg.de. For instance, models have identified the mixing of geothermal fluids with different thermal and chemical properties as a primary driver for anhydrite precipitation, with estimated rate constants informing mitigation strategies jst.go.jp. In cement science, reactive transport and thermodynamic modeling are used to predict the hydration mechanisms and the formation of various hydration products, including ettringite and C-S-H, in the presence of anhydrite and other activators, which influences the mechanical properties of the cement paste mdpi.com. These models also help in understanding mineral deposition within rock fractures, such as the precipitation of anhydrite from geothermal fluids, which can lead to the sealing of pore spaces osti.gov.
Table 7.7: Applications of Reactive Transport Models for Anhydrite
| Application Area | Modeled Process / Phenomenon | Key Outputs / Predictions | Model Components | Source |
| Geothermal Energy | Anhydrite Scale Formation | Precipitation rates, scaling potential, impact on permeability, fluid chemistry changes | Fluid flow, mass transport, chemical kinetics, thermodynamic equilibrium | geoconvention.comjst.go.jphamburg.de |
| Geothermal Systems | Mineral Deposition in Fractures | Porosity/permeability evolution, mineral saturation indices, reactive surface area | Fluid flow, solute transport, precipitation/dissolution kinetics | osti.gov |
| Cement Chemistry | Hydration of Anhydrite-containing Cement | Hydration product evolution (ettringite, C-S-H), reaction kinetics, mechanical properties | Thermodynamic modeling, chemical reactions, phase evolution | mdpi.com |
| Geochemical Processes | Anhydrite Dissolution/Precipitation | Mineral stability, reaction pathways, concentration changes over time | Solute transport, chemical kinetics, equilibrium speciation | geoconvention.com |
Environmental and Geochemical Significance of Anhydrite
Anhydrite in Sulfate (B86663) Cycling and Element Redistribution in Earth's Crust
Anhydrite is a key mineral in the Earth's sulfate cycle, acting as a primary reservoir for sulfate ions sequestered from seawater and saline lakes. geologyscience.comgeology.comchemicalbook.com Its formation occurs when the concentration of dissolved salts in water bodies increases due to evaporation, typically in sedimentary basins, tidal flats, and sabkhas. geologyscience.comgeology.com Anhydrite is chemically distinct from gypsum (CaSO₄·2H₂O), being an anhydrous compound, and this difference is crucial for its geological behavior. geologyscience.comgeology.comchemicalbook.comuni-jena.de
The transformation between anhydrite and gypsum is a reversible process driven by temperature and water availability. Gypsum readily dehydrates to anhydrite when heated to approximately 200°C or under specific pressure and salinity conditions. geology.comwikipedia.orglyellcollection.orgcopernicus.org Conversely, anhydrite readily hydrates to gypsum upon contact with water, a process accompanied by a significant volume expansion of about 61-63%. lyellcollection.orgnerc.ac.uk This hydration is a critical factor in many geological phenomena.
Within the oceanic crust, anhydrite plays a vital role in sulfur sequestration, particularly in hydrothermal systems at temperatures below 150°C. escholarship.orgresearchgate.net At higher temperatures (above 200°C), sulfate reduction to hydrogen sulfide (B99878) (H₂S) and subsequent pyrite (B73398) precipitation become dominant, limiting anhydrite formation. escholarship.orgresearchgate.net The dissolution of anhydrite as the oceanic crust cools and ages can lead to the release of sequestered sulfur back into the oceans. escholarship.org Anhydrite's presence in geological formations serves as an indicator of past arid conditions and significant evaporation events. numberanalytics.com It is often found associated with other evaporite minerals like halite (rock salt), as well as calcite and various sulfide minerals in hydrothermal vein deposits. geology.comwikipedia.org
Role of Anhydrite in Formation of Mineral Deposits
Anhydrite also plays a role in the formation of rarer mineral deposits. It is a significant component in some rare earth element (REE) deposits, often found in association with minerals like bastnäsite, dolomite (B100054), and celestine. geoscienceworld.org Celestine (SrSO₄), a strontium sulfate mineral, frequently forms through the reaction of hypersaline fluids with gypsum and anhydrite, indicating geological environments where strontium has been preferentially concentrated. kanibourse.com In some diapiric zones, the dissolution of halite can lead to the accumulation of anhydrite and gypsum residues, forming the outer layers of salt diapirs. These zones can host lead-zinc-iron (Ba-Sr) ore deposits, where anhydrite acts as part of the sulfate gangue. mdpi.com Furthermore, anhydrite is a common constituent in the cap rock of salt domes. geology.comufrgs.br
Anhydrite in Extraterrestrial Environments (e.g., Mars) and Astrobiological Implications
The detection of sulfate salts, including gypsum and anhydrite, within the Martian regolith is a key finding in planetary science. frontiersin.org These sulfate deposits are considered strong evidence for past water-rock interactions and the presence of aqueous environments on Mars. frontiersin.orgastrobiology.ac.uk The existence of such hydrated mineral phases suggests that Mars may have once possessed conditions conducive to life, and that subsurface environments could potentially still harbor habitable niches. astrobiology.ac.ukucl.ac.ukresearchgate.net
The geological processes associated with anhydrite on Earth, particularly haloturbation—the disturbance of soil by salt crystallization, dissolution, and volume changes—are being studied as potential analogues for Martian geological phenomena. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org Understanding how anhydrite facilitates wedge and polygonal patterned ground formation in arid terrestrial environments can provide insights into similar features that might exist or have existed on Mars. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org This research is crucial for astrobiological exploration, aiding in the identification of potential biosignatures and geological evidence of past life on the Red Planet. copernicus.orgastrobiology.ac.ukucl.ac.ukresearchgate.netresearchgate.netuni-koeln.decopernicus.orgdlr.de The study of Martian sulfates is therefore fundamental to reconstructing the planet's past climate and hydrological history. frontiersin.orgucl.ac.uk
Geo-hazards Associated with Anhydrite (e.g., Dissolution, Subsidence, Heave) from a Geological Perspective
Anhydrite, along with its hydrated form gypsum, is recognized as a significant source of geological hazards due to its solubility and transformation behavior. lyellcollection.orgnerc.ac.ukresearchgate.netresearchgate.net
Dissolution and Karstification: Both anhydrite and gypsum are soluble in water. Their dissolution can lead to the formation of sulfate karst landscapes, characterized by subterranean cavities and caves. lyellcollection.orgnerc.ac.ukresearchgate.netresearchgate.net These voids can enlarge over time, potentially leading to surface subsidence and the formation of sinkholes, which pose a direct threat to infrastructure and land stability. lyellcollection.orgnerc.ac.ukresearchgate.net
Subsidence: The progressive dissolution of anhydrite-bearing rock formations can cause significant ground settlement, leading to damage in roads, buildings, bridges, and other structures. lyellcollection.orgnerc.ac.ukresearchgate.net
Heave and Expansion: The hydration of anhydrite to gypsum involves a substantial volumetric expansion (approximately 61-63%). lyellcollection.orgnerc.ac.uk This expansion exerts considerable pressure on surrounding materials, resulting in ground heave and uplift. This phenomenon is particularly problematic for engineering structures, foundations, and underground installations, such as geothermal systems, and has been documented in tunnels passing through anhydrite-rich strata. lyellcollection.orgnerc.ac.uk
Chemical Reactivity: Sulfate-rich waters associated with anhydrite deposits can also react with concrete, leading to its degradation and structural weakening. lyellcollection.orgnerc.ac.ukresearchgate.net These hazards are a notable concern in regions with extensive evaporite deposits, such as certain geological formations within the United Kingdom. lyellcollection.orgnerc.ac.ukresearchgate.net
Haloturbation Processes Associated with Subsurface Anhydrite
Haloturbation describes the ground deformation processes driven by the crystallization, dissolution, and associated volume changes of soluble salts, including calcium sulfates like anhydrite. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org In arid and hyperarid environments, these salt-driven mechanisms are believed to be primary drivers for the formation of subsurface wedges and polygonal patterned ground. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org
These processes are moisture-dependent, typically triggered by sporadic rainfall events. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org Studies in the Atacama Desert have identified subsurface wedges with high anhydrite content as evidence of haloturbation, where the hydration and dehydration cycles of calcium sulfate cause swelling and shrinking. copernicus.orgresearchgate.netresearchgate.netuni-koeln.decopernicus.org These salt-rich structures can create significant subsurface pressures, leading to the formation and infilling of soil cracks. researchgate.net The layered nature of these wedges offers the potential to serve as valuable paleoclimate archives, recording the history of wedge growth and associated environmental conditions. uni-koeln.de
Emerging Research Areas and Future Directions in Anhydrite Studies
In-situ and Real-time Monitoring of Anhydrite Reactions and Transformations
A significant frontier in anhydrite research is the ability to observe its chemical reactions and phase transformations as they happen. In-situ and real-time monitoring techniques are providing unprecedented insights into the dynamics of the gypsum-anhydrite system. rsc.orgrsc.org
Detailed Research Findings: Recent studies have successfully employed techniques like in-situ dielectric thermal analysis (MW-DETA) combined with Raman spectroscopy to monitor the transformation of gypsum to anhydrite under microwave heating. rsc.orgrsc.org This approach allows for real-time measurement of dielectric properties, offering a sensitive tool for tracking water loss and changes in the crystal structure. rsc.org Such monitoring has revealed a more complex transformation sequence than previously understood, identifying a new intermediate "hydro γ-anhydrite" phase. rsc.org The complete transformation sequence observed is: Gypsum → 0.625-subhydrate → Bassanite → Hydro γ-anhydrite → Anhydrous γ-anhydrite → β-anhydrite. rsc.org
Furthermore, hydrothermal diamond anvil cells (HDAC) coupled with Raman spectroscopy are being used to study the gypsum-anhydrite transition under high-pressure and high-temperature conditions, mimicking geological environments. researchgate.net These experiments show that both pressure and temperature are critical for the formation of anhydrite from gypsum in a water-saturated environment. researchgate.net The data indicates a positive effect of pressure on the reaction rate at isothermal conditions. researchgate.net
| Monitoring Technique | Key Findings |
| MW-DETA & Raman Spectroscopy | Revealed a new intermediate "hydro γ-anhydrite" phase during microwave-induced dehydration of gypsum. rsc.org |
| Hydrothermal Diamond Anvil Cell (HDAC) | Established a linear relationship between pressure and temperature for anhydrite precipitation from gypsum solution. researchgate.net |
| SEM & Glancing Incidence X-ray Diffraction | Monitored the replacement of anhydrite by calcite, showing the reaction progresses via dissolution and simultaneous growth of the new mineral. researchgate.net |
These advanced in-situ methods are moving beyond static, post-reaction analyses, providing dynamic data that is crucial for refining geochemical models and understanding reaction kinetics in both industrial and geological settings. rsc.orgresearchgate.net
Advanced Characterization at Nano-Scale for Understanding Nucleation and Growth
Understanding how anhydrite crystals nucleate and grow at the molecular level is critical for controlling its formation and properties. Advanced characterization techniques are now allowing scientists to probe these processes at the nano-scale.
Detailed Research Findings: Research has shown that the formation of calcium sulfate (B86663) minerals, including anhydrite, may follow complex, non-classical nucleation pathways rather than simple ion-by-ion addition. goldschmidt.info Transmission electron microscopy (TEM) has been instrumental in these findings. goldschmidt.info For instance, the synthesis of anhydrite nanoparticles (20–50 nm) has been achieved through flame spray synthesis. scispace.com When these nanoparticles are compacted and hydrated, they react to form nano-gypsum with significantly increased hardness compared to conventional materials, a property attributed to the formation of calcium sulfate nano-needles. scispace.com
Recent work has also demonstrated the production of quasi-1D anhydrite nanobelts through the sustainable liquid exfoliation of terrestrial gypsum. unizar.es These nanobelts are revealed to have a mesocrystal structure, composed of distinct nanoparticle constituents. unizar.es This nano-structuring leads to remarkable and tunable electronic properties, with the bandgap varying between semiconducting (~2.2 eV) and insulating (~4 eV) depending on the nanobelt's dimensions. unizar.es This opens up potential applications in nanotechnology, possibly even for future Martian exploration, given the presence of gypsum on Mars. unizar.es
| Nano-Scale Feature | Characterization Technique | Key Finding |
| Anhydrite Nanoparticles | Flame Spray Synthesis, XRD, TEM | Creation of 20-50 nm anhydrite particles that form high-hardness nano-gypsum upon hydration. scispace.com |
| Anhydrite Nanobelts | Liquid Exfoliation, SEM, TEM, AFM | Production of nanobelts with tunable electronic properties based on their dimensions. unizar.es |
| Nucleation Pathways | Transmission Electron Microscopy (TEM) | Evidence suggests a complex, non-classical nucleation mechanism for calcium sulfate minerals. goldschmidt.info |
These nano-scale investigations are challenging long-held assumptions about mineral formation and are paving the way for the design of new materials with tailored properties based on anhydrite. scispace.comunizar.es
Integrated Multi-Physics Modeling of Anhydrite-Fluid-Rock Interactions
To accurately predict the behavior of anhydrite in complex geological systems, such as underground gas reservoirs or construction sites, researchers are developing integrated multi-physics models. utah.eduresearchgate.net These models simultaneously account for hydraulic, mechanical, and chemical processes. researchgate.net
Detailed Research Findings: Coupled multi-physics phenomena involve solving systems of partial differential equations that describe multiple independent physical processes. utah.edu In the context of anhydrite, this involves modeling fluid flow through porous rock, the mechanical stresses on the rock matrix, and the chemical reactions of anhydrite dissolution and precipitation. researchgate.netutexas.edu For example, reactive transport simulators are being used to model the geochemical reactions initiated by CO₂ injection into gas reservoirs containing anhydrite. researchgate.net These models predict long-term mineralogical changes, such as the dissolution of primary minerals and the precipitation of secondary minerals like calcite, which can trap CO₂ over thousands of years. researchgate.net
The complexity of these interactions, which occur across multiple length scales from the pore to the reservoir, requires a combination of theoretical, experimental, and computational analysis. utah.eduutexas.edu The development of robust numerical models is essential for applications like predicting the swelling potential of anhydrite-bearing rocks in tunneling and civil engineering projects. researchgate.netmdpi.com
Sustainable Utilization of Anhydrite and Anhydrite-Bearing Waste Materials
There is a strong industrial and environmental incentive to find sustainable uses for the vast quantities of anhydrite- and gypsum-bearing wastes generated by various industries. bohrium.commdpi.com Research is focused on converting these by-products into valuable materials, particularly for the construction industry. researchgate.netresearchgate.net
Detailed Research Findings: Significant research has been conducted on utilizing industrial wastes such as phosphogypsum, fluoranhydrite, and flue gas desulfurization (FGD) gypsum. mdpi.comresearchgate.netrsc.org One promising avenue is the production of anhydrite binders or cements. bohrium.commdpi.com For example, a low-energy technology has been developed to synthesize anhydrite cement from waste lime mud and spent sulfuric acid at temperatures as low as 25 °C, bypassing the energy-intensive stages of traditional methods. bohrium.com The resulting anhydrite cement can achieve a compressive strength of 28.8 MPa. bohrium.com
Similarly, fluoranhydrite, a by-product of hydrofluoric acid production, is being studied for recycling into an unburnt anhydrite binder. mdpi.comresearchgate.net By neutralizing the acidic waste and using specific activators, a binder with a setting time of 30 minutes can be produced. mdpi.com A novel, energy-efficient method for recycling gypsum waste involves using a nano-film of sulfuric acid to dehydrate gypsum to anhydrite at room temperature. rsc.org This process is driven by the difference in water activity between the gypsum's crystal water and the nano-film, allowing for spontaneous dehydration without heating. rsc.org
| Waste Material | Source Industry | Sustainable Application |
| Lime Mud & Spent Sulfuric Acid | Water Treatment / Chemical | Low-energy production of anhydrite cement. bohrium.com |
| Fluoranhydrite | Hydrofluoric Acid Production | Production of unburnt anhydrite binder. mdpi.comresearchgate.net |
| Gypsum Waste (e.g., FGD, Phosphogypsum) | Power Generation / Fertilizer | Energy-efficient conversion to recyclable anhydrite using a nano-film reservoir. rsc.org |
These innovations not only offer a solution to waste management problems but also provide alternative, low-carbon sources for construction materials. bohrium.comrsc.org
Anhydrite in Analogues for Mantle Minerals Research
The study of how minerals behave under the extreme pressures and temperatures of the Earth's mantle is challenging. The gypsum-anhydrite system serves as a valuable and accessible analogue for studying hydration and dehydration reactions relevant to mantle minerals. copernicus.org
Detailed Research Findings: Laboratory experiments on the CaSO₄–H₂O system can be conducted under moderate conditions, making it a practical model for investigating processes that occur deep within the Earth's crust and upper mantle. copernicus.org The hydration of anhydrite to gypsum, for example, is used as an analogue for hydration systems in these deeper environments. copernicus.org Studies focusing on the influence of stress on this hydration reaction have shown that the presence of differential stress can significantly accelerate the transformation, with hydration occurring in a matter of hours. copernicus.org This has important implications for understanding the rheology and deformation behavior of rock layers in sedimentary basins and fold-and-thrust belts where anhydrite is present. copernicus.org The water content in nominally anhydrous minerals (NAMs) in the upper mantle is a critical parameter, and analogue systems help constrain the incorporation mechanisms of water in these minerals. researchgate.net
Machine Learning and Neural Network Models for Anhydrite Solubility Prediction
Predicting the solubility of anhydrite in various aqueous solutions is crucial for many geological and industrial applications, but traditional thermodynamic models can be computationally intensive. researchgate.netd-nb.info Machine learning (ML) and artificial neural networks (ANN) are emerging as powerful and efficient alternatives. d-nb.infonih.gov
Detailed Research Findings: Researchers have successfully developed feed-forward neural network (FFNN) and cascade-forward neural network (CFNN) models to predict the solubility of anhydrite and gypsum. researchgate.netd-nb.info These models are trained on extensive experimental datasets covering a wide range of temperatures, pressures, and solution compositions. d-nb.infonih.gov A key advantage of these data-driven models is their ability to quickly and accurately determine solubility without solving complex thermodynamic equations, making them ideal for integration into larger multi-physics simulations of processes like rock swelling. researchgate.netd-nb.info
For example, a feed-forward neural network trained with a Bayesian regularization algorithm (FFNN-BR) has proven to be highly accurate in determining the solubility of calcium sulfate minerals in complex electrolyte solutions. researchgate.net These ML models are adept at capturing the complex, non-linear relationships between variables like temperature, pressure, and ion concentrations that govern solubility. nih.gov The application of graph-based machine learning algorithms, which can learn directly from the molecular structure, represents the next step in this field. researchgate.netnih.gov
Q & A
Q. How can researchers distinguish anhydrite from gypsum in laboratory settings?
- Methodological Answer : Differentiation relies on three key analyses:
- Solubility Testing : Anhydrite dissolves more slowly in water (0.2–0.3 g/100 mL at 25°C) compared to gypsum (~2.4 g/100 mL) due to its anhydrous structure .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals anhydrite’s lack of dehydration endotherms, unlike gypsum, which releases water at ~150°C .
- X-ray Diffraction (XRD) : Anhydrite’s orthorhombic crystal structure (space group Amma) produces distinct peaks (e.g., 3.49 Å, 2.84 Å), contrasting with gypsum’s monoclinic system .
Q. What geological conditions favor anhydrite formation over gypsum?
- Methodological Answer : Anhydrite forms in high-temperature (>58°C), hypersaline environments (e.g., evaporite basins, hydrothermal systems) where water activity is low. Key indicators:
- Stability Fields : Anhydrite dominates above 58°C, while gypsum is stable at lower temperatures .
- Salinity : Brines with ionic strengths >3 mol/kg promote anhydrite precipitation .
- Sediment Analysis : Core sampling combined with isotopic (δ³⁴S, δ¹⁸O) and fluid inclusion studies identifies paleoenvironmental conditions .
Q. What analytical techniques confirm anhydrite’s anhydrous nature?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Absence of weight loss between 100–200°C confirms no bound water .
- Karl Fischer Titration : Measures residual moisture content (<0.1% for pure anhydrite) .
- Infrared Spectroscopy (FTIR) : Lack of O-H stretching bands (~3400 cm⁻¹) distinguishes it from hydrous sulfates .
Q. How does anhydrite’s crystal structure influence its mechanical properties?
- Methodological Answer : Anhydrite’s orthorhombic structure features Ca–SO₄–Ca chains along the c-axis, creating strong covalent bonds. This results in:
- Hardness : Mohs hardness of 3.5 vs. gypsum’s 2 .
- Cleavage : Perfect cleavage along {010} and {100} planes due to weaker ionic bonding between chains .
Q. What are standard methods for synthesizing anhydrite in the lab?
- Methodological Answer :
- Direct Calcination : Heat gypsum (CaSO₄·2H₂O) at 200–300°C to remove water .
- Precipitation : React CaCl₂ with Na₂SO₄ in acidic conditions (pH <5) to inhibit hydration .
- Hydrothermal Synthesis : Use autoclaves at >100°C and controlled pressure to mimic natural formation .
Advanced Research Questions
Q. How do synthesis parameters affect anhydrite’s phase purity?
- Methodological Answer :
- Precursor Selection : α-hemihydrate (from hydrothermal methods) produces dense anhydrite, while β-hemihydrate (calcined gypsum) yields porous structures with impurities .
- Temperature Control : Calcination >400°C induces partial decomposition to CaO and SO₃, requiring inert atmospheres .
- Additives : SiO₂ doping (e.g., from red mud) stabilizes the anhydrite phase by inhibiting rehydration .
Q. How to resolve contradictions in anhydrite solubility data?
- Methodological Answer : Discrepancies arise from ionic strength (I), pH, and impurities. Standardize protocols:
- Ionic Strength Adjustment : Use NaCl or KCl to maintain I = 0.5–1.0 mol/kg .
- pH Control : Buffer solutions (e.g., acetate, pH 4–5) prevent hydrolysis .
- Surface Area Normalization : Grind samples to consistent particle sizes (<50 µm) .
Q. What advanced methods characterize anhydrite’s stability under extreme conditions?
- Methodological Answer :
- High-Pressure XRD : Monitor phase transitions at depths >1 km (e.g., in salt domes) .
- Hydrothermal Reactors : Simulate geothermal systems (100–300°C, 10–100 bar) to study dissolution-precipitation kinetics .
- Thermodynamic Modeling : Use software (e.g., PHREEQC) to predict stability fields in Ca-SO₄-H₂O systems .
Q. How to address kinetic contradictions in anhydrite-gypsum transitions?
- Methodological Answer :
- In-Situ Raman Spectroscopy : Track real-time hydration rates under varying humidity .
- Isotopic Tracers : Use D₂O or ¹⁸O-enriched water to quantify reaction pathways .
- Microfluidic Cells : Simulate pore-scale fluid interactions to model geological timescales .
Q. What methodologies study anhydrite’s role in carbonate-sulfate equilibria?
- Methodological Answer :
Q. Tables for Key Comparisons
| Property | Anhydrite | Gypsum | Reference |
|---|---|---|---|
| Solubility (g/100 mL) | 0.2–0.3 | 2.4 | |
| Crystal System | Orthorhombic | Monoclinic | |
| Dehydration Temp. | N/A | ~150°C | |
| Hardness (Mohs) | 3.5 | 2 |
| Synthesis Method | Conditions | Phase Purity Control | Reference |
|---|---|---|---|
| Calcination | 200–300°C, air | Avoid >400°C to prevent CaO formation | |
| Hydrothermal | >100°C, 10–50 bar | Adjust SO₄²⁻/Ca²⁺ ratio | |
| Precipitation | pH <5, ionic strength 0.5 M | Use organic buffers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
